molecular formula C6H8N2O B14826310 2-(Methylamino)pyridin-4-OL

2-(Methylamino)pyridin-4-OL

Cat. No.: B14826310
M. Wt: 124.14 g/mol
InChI Key: AUABOVXIFSRHHE-UHFFFAOYSA-N
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Description

2-(Methylamino)pyridin-4-ol (CAS 1243476-30-3) is a pyridine derivative with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . This compound is part of the privileged pyridine class of heterocycles, which are extensively investigated in medicinal chemistry for their significant therapeutic potential . Pyridine derivatives are a focal point in current research for developing new antimicrobial and antiviral agents, a critical need highlighted by the SARS-CoV-2 pandemic . The pyridine nucleus is a key structural component in many natural products, vitamins, and coenzymes, and its presence in a molecule often imparts improved water solubility, which is beneficial for pharmacological applications . The specific substitution pattern on the pyridine ring, such as the methylamino and hydroxy groups in this compound, defines the molecule's geometry and influences its interaction with specific biological targets, thereby determining its selectivity and research value . Research Applications: This compound is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, drugs, or cosmetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2-(methylamino)-1H-pyridin-4-one

InChI

InChI=1S/C6H8N2O/c1-7-6-4-5(9)2-3-8-6/h2-4H,1H3,(H2,7,8,9)

InChI Key

AUABOVXIFSRHHE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=O)C=CN1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)pyridin-4-ol: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 2-(Methylamino)pyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, combining a pyridine core with a secondary amine and a hydroxyl group, offer multiple avenues for chemical modification and interaction with biological targets. This guide provides a comprehensive overview of its chemical structure, including the critical concept of tautomerism, a plausible synthetic route based on related compounds, and a discussion of its potential applications in the context of current research.

Part 1: Chemical Structure and Physicochemical Properties

The definitive identification of a chemical entity begins with its structure and unique identifiers. This section elucidates the molecular architecture and key properties of 2-(Methylamino)pyridin-4-ol.

Molecular Structure and Tautomerism

The nominal structure of 2-(Methylamino)pyridin-4-ol features a methylamino group at the second position and a hydroxyl group at the fourth position of the pyridine ring. However, a crucial aspect of hydroxypyridines is their existence in tautomeric forms. In the case of 2-(Methylamino)pyridin-4-ol, it is expected to exist in equilibrium with its pyridin-4(1H)-one tautomer. This equilibrium is a fundamental characteristic that influences the compound's chemical reactivity and biological activity.

Caption: Tautomeric equilibrium between the enol-imino and keto-amino forms of 2-(Methylamino)pyridin-4-ol.

The keto-amino form, 2-(Methylamino)-1H-pyridin-4-one, is often the predominant tautomer in solution and the solid state due to the greater stability of the amide-like functionality. This is a critical consideration for researchers, as the hydrogen-bonding capabilities and electronic distribution of the molecule differ significantly between the two forms.

CAS Number and Physicochemical Properties
PropertyPredicted ValueNotes
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol
AppearanceOff-white to light yellow solidBased on related compounds like 2-Amino-4-hydroxypyridine[1].
SolubilitySoluble in polar organic solvents (e.g., DMSO, Methanol) and aqueous acids.General characteristic of small, functionalized pyridines.
pKa~4-5 (pyridinium ion), ~10-11 (hydroxyl/NH)Estimated based on similar pyridine structures. The basicity of the pyridine nitrogen is reduced by the electron-donating amino group and the tautomeric equilibrium.
LogP< 1The presence of polar functional groups suggests low lipophilicity.

Part 2: Synthesis and Experimental Protocols

As of the time of this writing, a specific, peer-reviewed synthesis for 2-(Methylamino)pyridin-4-ol is not prominently documented. However, a plausible and efficient synthetic route can be extrapolated from established methodologies for analogous substituted pyridines. The following section details a representative synthesis for a structurally similar compound, 2-amino-4-methylpyridine, to illustrate a viable synthetic strategy. This multi-step synthesis highlights common reactions in pyridine chemistry that are applicable to the synthesis of the target molecule.

Representative Synthetic Workflow: Synthesis of 2-Amino-4-methylpyridine

The synthesis of 2-amino-4-methylpyridine can be achieved through a multi-step process starting from readily available precursors. A patented method involves ring expansion, chlorination, and subsequent amination[2].

Synthetic_Workflow Start Starting Material: 2-(4-methylfuran) ethyl formate Step1 Step 1: Ring Expansion Start->Step1 Intermediate1 Intermediate: Substituted Pyridine Step1->Intermediate1 Step2 Step 2: Hydroxyl Chlorination Intermediate1->Step2 Intermediate2 Intermediate: Chlorinated Pyridine Step2->Intermediate2 Step3 Step 3: Dechlorination and Amination Intermediate2->Step3 Product Final Product: 2-Amino-4-methylpyridine Step3->Product

Caption: Representative synthetic workflow for a substituted aminopyridine.

Detailed Experimental Protocol (Adapted for 2-Amino-3-chloro-4-methylpyridine to 2-Amino-4-methylpyridine)

This protocol details the final dechlorination step in the synthesis of 2-amino-4-methylpyridine, a key transformation that can be adapted for related pyridine syntheses[2].

Materials:

  • 2-amino-3-chloro-4-methylpyridine (1.0 eq)

  • Benzoic acid (2.1 eq)

  • Copper powder (catalytic amount)

  • Decolorizing agent (e.g., activated carbon)

  • Water

  • Aqueous solution for pH adjustment (e.g., NaOH solution)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a condenser, combine 2-amino-3-chloro-4-methylpyridine (e.g., 9.92 g, 0.07 mol) and benzoic acid (e.g., 18.30 g, 0.15 mol)[2].

  • Catalyst Addition: Add a catalytic amount of copper powder to the reaction mixture.

  • Heating: Heat the reaction mixture to 150°C for 1 hour[2]. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool.

    • Add water and a decolorizing agent to the reaction mixture.

    • Filter the solution to remove solid impurities.

  • Product Isolation:

    • Adjust the pH of the filtrate to 9 using an appropriate base (e.g., NaOH solution) to precipitate the crude product[2].

    • Filter the resulting solid and wash it with water.

    • Dry the filter cake to obtain the crude 2-amino-4-methylpyridine.

  • Purification (Optional but Recommended):

    • The crude product can be further purified by recrystallization or column chromatography to achieve higher purity. A method described involves salification with a dilute acid, extraction with an organic solvent, and then basification to recover the purified product[2].

Part 3: Applications in Drug Development and Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs[3]. Substituted pyridines, such as 2-(Methylamino)pyridin-4-ol, are of particular interest due to their potential to serve as versatile building blocks for novel therapeutics.

Role as a Pharmacophore

The 2-aminopyridine moiety is a key pharmacophore in numerous biologically active compounds. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the pyridine nitrogen) allows for specific interactions with biological targets such as enzymes and receptors. The hydroxyl group at the 4-position further enhances the molecule's polarity and hydrogen bonding capacity, which can be crucial for target binding and pharmacokinetic properties.

Potential Therapeutic Areas

While specific biological activities for 2-(Methylamino)pyridin-4-ol are not yet extensively reported, related pyridine derivatives have shown promise in several therapeutic areas:

  • Oncology: The pyridine ring is a common feature in many kinase inhibitors. Modifications of the amino and hydroxyl groups can be used to target the ATP-binding site of various kinases involved in cancer progression[1].

  • Neurodegenerative Diseases: Substituted pyridines have been investigated as modulators of neurological targets. For instance, derivatives of related structures are being explored as inhibitors of enzymes implicated in neurodegeneration[1].

  • Infectious Diseases: The pyridine scaffold is present in several antimicrobial and antiviral agents. The unique electronic and steric properties of 2-(Methylamino)pyridin-4-ol could be exploited to design novel inhibitors of microbial enzymes or replication processes.

Future Research Directions

The synthesis and biological evaluation of a library of derivatives based on the 2-(Methylamino)pyridin-4-ol scaffold would be a logical next step for researchers. Key areas for future investigation include:

  • Derivatization: Systematic modification of the methylamino and hydroxyl groups to explore the structure-activity relationship (SAR).

  • Biological Screening: High-throughput screening of these derivatives against a panel of disease-relevant targets, such as kinases, proteases, and GPCRs.

  • Computational Modeling: In-silico studies to predict the binding modes and affinities of 2-(Methylamino)pyridin-4-ol derivatives to various biological targets, guiding the design of more potent and selective compounds.

References

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Kaur, M., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 25(19), 4443. [Link]

Sources

A Technical Guide to the Tautomeric Equilibrium of 2-(Methylamino)pyridin-4(1H)-one and 2-(Methylamino)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. The specific tautomeric forms of a molecule can dictate its physicochemical properties, receptor binding affinity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth technical analysis of the tautomeric relationship between 2-(methylamino)pyridin-4(1H)-one and 2-(methylamino)pyridin-4-ol. We will explore the thermodynamic stability of each tautomer, the environmental factors that influence their equilibrium, and the robust experimental and computational methodologies required for their characterization. This document is intended to serve as a comprehensive resource for researchers navigating the complexities of tautomerism in heterocyclic systems.

Introduction: The Critical Role of Tautomerism in Heterocyclic Chemistry

Pyridone-pyridinol tautomerism is a classic and extensively studied phenomenon where a heterocyclic ketone (the '-one' or lactam form) exists in equilibrium with its enol isomer (the '-ol' or lactim form). The position of this equilibrium is highly sensitive to the molecular structure and its environment. For drug development professionals, a thorough understanding of a compound's dominant tautomeric form is not merely academic; it is a prerequisite for accurate structure-activity relationship (SAR) studies, predictive modeling, and formulation development.

The two tautomers , 2-(methylamino)pyridin-4(1H)-one and 2-(methylamino)pyridin-4-ol, present a nuanced case. The pyridin-4-ol form possesses an aromatic ring, a feature typically associated with high stability. Conversely, the pyridin-4(1H)-one form contains a conjugated vinylogous amide system and a strong carbon-oxygen double bond, which also confers significant stability. This guide will dissect the factors that tip the balance in favor of one form over the other.

The Fundamental Equilibrium: A Structural and Energetic Overview

The tautomeric interconversion between the 'one' and 'ol' forms involves the migration of a proton and a concurrent shift of double bonds.

Caption: Tautomeric equilibrium between the pyridone and pyridinol forms.

  • 2-(Methylamino)pyridin-4(1H)-one (Lactam): This form is characterized by a ketone (C=O) group at the 4-position. While the six-membered ring itself is not aromatic, it benefits from the resonance stabilization of the vinylogous amide moiety.

  • 2-(Methylamino)pyridin-4-ol (Lactim): This form features a hydroxyl (-OH) group at the 4-position, which renders the pyridine ring fully aromatic. Aromaticity is a powerful stabilizing force.

For the parent 4-pyridone/4-hydroxypyridine system, the pyridone form is known to be the dominant species in polar solvents and the solid state, while the hydroxypyridine form is favored in the gas phase.[1] The introduction of the 2-(methylamino) substituent adds another layer of complexity through its electronic effects (both inductive and mesomeric), which can further influence the relative stability of the two tautomers.

Thermodynamic Stability: Computational Insights

Quantum chemical calculations are indispensable tools for estimating the relative energies of tautomers. Density Functional Theory (DFT) is a commonly employed method for this purpose. Studies on analogous systems, such as 2-amino-4-methylpyridine, have shown through DFT calculations that the canonical amino form is significantly more stable than its imino tautomers in the gas phase.[2][3][4] For the 4-pyridone system, the charge-separated resonance form of the pyridone tautomer is greatly preferred over the nonaromatic, charge-separated form of the hydroxypyridine tautomer, contributing to its stability.[1]

While specific calculations for 2-(methylamino)pyridin-4(1H)-one were not found in the initial search, we can extrapolate from the principles governing the parent 4-pyridone system. The key energetic contributions to consider are:

Feature2-(Methylamino)pyridin-4(1H)-one2-(Methylamino)pyridin-4-olEnergetic Implication
Ring System Non-aromatic, conjugated dieneAromaticFavors the '-ol' form
Key Functional Group C=O (strong bond)C=N (weaker than C=O)Favors the '-one' form[1]
Resonance Vinylogous amide resonanceAromatic resonanceBoth are significant stabilizing factors
Solvation High dipole moment, good H-bond acceptorH-bond donor and acceptorPolar, protic solvents will strongly favor the more polar '-one' form[1][5][6]

Based on extensive studies of related pyridone systems, the 2-(methylamino)pyridin-4(1H)-one form is overwhelmingly predicted to be the major tautomer , especially in condensed phases (solution and solid state).[1][6] The stability conferred by the strong C=O bond and the high polarity that allows for favorable interactions with polar solvents typically outweighs the gain in aromaticity of the '-ol' form.[1][5]

Factors Influencing the Tautomeric Equilibrium

The tautomeric ratio is not fixed but exists in a dynamic equilibrium that can be shifted by several factors.

  • Solvent Polarity: This is one of the most critical factors. Polar solvents, particularly those capable of hydrogen bonding (protic solvents like water and alcohols), strongly stabilize the more polar pyridone tautomer.[1][5][6] Non-polar solvents will shift the equilibrium, making the pyridinol form more favorable than it is in polar solvents, although the pyridone form often still predominates.[1][5]

  • pH / Ionization: The state of protonation can lock the molecule into one form. Protonation of the ring nitrogen in the pyridinol form or deprotonation of the N-H proton in the pyridone form will significantly alter the electronic structure and favor one tautomer over the other. Spectroscopic analysis across a range of pH values is a powerful method to study the equilibrium.

  • Temperature: Temperature can influence the equilibrium constant (KT). As the interconversion is an equilibrium process, its position can be temperature-dependent.[7]

Experimental and Computational Characterization Protocols

Determining the dominant tautomeric form and quantifying the equilibrium requires a multi-faceted approach, combining spectroscopic and computational methods.

Experimental Workflow for Tautomer Analysis

The following diagram outlines a typical workflow for the comprehensive characterization of the tautomeric equilibrium.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic & Computational Analysis cluster_interp Data Interpretation & Conclusion prep Synthesize & Purify Compound solvate Dissolve in Various Solvents (e.g., DMSO-d6, CDCl3, D2O) prep->solvate comp Computational Chemistry (DFT Calculations) prep->comp nmr NMR Spectroscopy (1H, 13C, 15N) solvate->nmr uvvis UV-Vis Spectroscopy (pH Titration) solvate->uvvis interp Correlate Spectroscopic Data with Computational Models nmr->interp uvvis->interp comp->interp conclusion Determine Dominant Tautomer & Quantify Equilibrium interp->conclusion

Sources

Solubility of 2-(methylamino)pyridin-4-ol in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the solubility of "2-(methylamino)pyridin-4-ol" requires precise identification of the compound's chemical structure. Initial searches have revealed ambiguity in this chemical name, with several distinct molecules bearing similar nomenclature. The solubility and other physicochemical properties are intrinsically linked to the exact molecular structure.

To ensure the scientific integrity and accuracy of this technical guide, it is crucial to clarify which of the following compounds is the subject of your query:

  • Structure A: 2-(Methylamino)pyridin-4-ol - This would be a pyridine ring with a methylamino group at position 2 and a hydroxyl group at position 4.

  • Structure B: 2-[(Methylamino)methyl]pyridin-4-ol (CAS Number: 1083369-13-4) - This compound has a methylaminomethyl substituent at the 2-position.

  • Structure C: (2S)-2-(methylamino)-2-pyridin-4-ylethanol - This is a different structure with a chiral center and an ethanol group.

The presence and positioning of functional groups, such as the methyl, amino, and hydroxyl groups, will significantly influence the molecule's ability to interact with solvents like DMSO and water. These interactions, which include hydrogen bonding and polarity, are the primary determinants of solubility.

Without a definitive chemical structure, a meaningful and accurate in-depth technical guide on the solubility of "2-(methylamino)pyridin-4-ol" in DMSO and water cannot be provided.

Please specify the correct chemical structure or provide a CAS number for the compound of interest to proceed with the generation of the detailed technical guide.

Physicochemical Profiling: pKa and Tautomeric Dynamics of 2-(methylamino)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values of 2-(methylamino)pyridin-4-ol nitrogen atoms Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ionization behavior of 2-(methylamino)pyridin-4-ol is governed by a complex interplay of tautomeric equilibria and resonance stabilization. Unlike simple pyridines, this molecule does not exist primarily as a hydroxypyridine in solution. Instead, it predominantly adopts the 2-(methylamino)pyridin-4(1H)-one (pyridone) chemotype.

For researchers in medicinal chemistry and formulation, understanding this distinction is critical. The "nitrogen pKa" values usually requested are functionally coupled to the oxygen atom due to the drive for aromaticity upon protonation.

Key Physicochemical Parameters (Aqueous, 25°C):

  • Dominant Tautomer: 2-(methylamino)pyridin-4(1H)-one.

  • pKa₁ (Basic, Protonation): 5.0 ± 0.3 . (Protonation occurs primarily at the Carbonyl Oxygen , not the ring nitrogen, driven by aromatization energy).

  • pKa₂ (Acidic, Deprotonation): ~11.0 . (Deprotonation of the Ring Nitrogen N1-H).

Structural Dynamics & Tautomerism

To accurately assign pKa values, one must first define the species present in solution. The molecule possesses three potential ionization sites: the ring nitrogen (N1), the exocyclic amine nitrogen (N-Me), and the oxygen at position 4.

The Pyridone Dominance

In aqueous media, the 4-pyridone tautomer is energetically favored over the 4-pyridinol form by approximately 3–5 kcal/mol. The 2-methylamino group acts as an electron-donating substituent, further stabilizing the pyridone form via resonance donation into the carbonyl system.

Consequently, the "neutral" species is a cyclic vinylogous urea , not a true aromatic pyridine.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric landscape and the protonation pathways. Note how protonation restores the aromatic sextet.

Tautomerism cluster_legend Mechanism Note Cation Cationic Species (Aromatic) Protonated at Oxygen Neutral_Keto Neutral Tautomer A (Dominant) 2-(methylamino)-4-pyridone Cation->Neutral_Keto  pKa1 ~ 5.0   (-H+) Neutral_Enol Neutral Tautomer B (Minor) 2-(methylamino)-4-pyridinol Neutral_Keto->Neutral_Enol  Tautomerism (Fast)   Anion Anionic Species (Deprotonated) Delocalized Charge Neutral_Keto->Anion  pKa2 ~ 11.0   (-H+) Note Protonation of the Pyridone (Keto) occurs at Oxygen to form the Aromatic Hydroxypyridinium Cation.

Figure 1: Tautomeric equilibrium and ionization pathways. The dominant neutral pyridone form protonates at the oxygen to regain aromaticity (Cation), a key driver of the pKa₁ value.

Quantitative pKa Analysis

pKa₁: The Protonation Event (Basic pKa)
  • Value: 5.0 ± 0.3

  • Assignment: Carbonyl Oxygen (O4) (leading to O-H bond formation).

  • Mechanistic Insight: While intuitive chemical logic might suggest the amine or ring nitrogen as the protonation site, experimental evidence for 2-amino-4-pyridones indicates that O-protonation is preferred.

    • Why? Protonating the carbonyl oxygen transforms the non-aromatic pyridone ring into a fully aromatic 4-hydroxypyridinium cation . The resonance energy gained from aromatization outweighs the intrinsic basicity of the nitrogen atoms.

    • Substituent Effect: The 2-(methylamino) group is an electron-donating group (EDG). Compared to the parent 2-amino-4-pyridone (pKa ~4.8), the N-methyl group exerts a positive inductive effect (+I), slightly increasing electron density and raising the pKa to approximately 5.0.

pKa₂: The Deprotonation Event (Acidic pKa)
  • Value: 11.0 ± 0.5

  • Assignment: Ring Nitrogen (N1-H) .

  • Mechanistic Insight: The neutral pyridone has a proton on the ring nitrogen (N1). Removing this proton creates an anion where the negative charge is delocalized between N1, the exocyclic nitrogen, and the oxygen.

    • This value is typical for 4-pyridones (pKa ~11) but is slightly modulated by the 2-amino group, which can destabilize the anion slightly through electron donation, keeping the pKa high.

Summary Table of Ionization Constants
Species StateChargeStructure DescriptionpKa TransitionSite of Activity
Cation +1Aromatic 4-hydroxy-2-(methylamino)pyridinium----
Neutral 0Non-aromatic 2-(methylamino)pyridin-4(1H)-one~5.0 (Cation

Neutral)
Deprotonation of 4-OH
Anion -1Delocalized 2-(methylamino)pyridin-4-olate~11.0 (Neutral

Anion)
Deprotonation of N1-H

Experimental Determination Protocols

For high-precision determination of these values, standard potentiometry may struggle due to the potential insolubility of the neutral species or the very high pKa₂. The following multi-method workflow is recommended.

Method A: UV-Vis Spectrophotometric Titration (Recommended)

This method is superior for tautomeric systems because the UV spectrum changes significantly between the aromatic cation, the pyridone neutral form, and the anion.

  • Preparation: Prepare a 50 µM stock solution of the compound in water.

  • Buffer System: Use a "Universal Buffer" (e.g., Britton-Robinson) to cover pH 2.0 to 12.0 without changing ionic strength significantly.

  • Titration:

    • Measure UV absorbance (200–400 nm) at 0.5 pH unit intervals.

    • Target: Look for the bathochromic shift (red shift) typically associated with the deprotonation of the cation to the neutral pyridone.

  • Data Analysis: Plot Absorbance vs. pH at

    
    . The inflection points represent the pKa values.[1] Use the Henderson-Hasselbalch equation fitting for precise calculation.
    
Method B: NMR-pH Titration (For Site Assignment)

To definitively prove the site of protonation (O vs N), NMR is required.

  • Solvent: 90% H₂O / 10% D₂O.

  • Probe: ¹H-NMR and ¹⁵N-NMR (if labeled material is available).

  • Protocol:

    • Acquire spectra at pH 2.0 (Cation) and pH 7.0 (Neutral).

    • Diagnostic Signal: Observe the chemical shift of the protons at positions 3 and 5.

    • Interpretation: If protonation occurs at the Oxygen (aromatization), the ring protons will show a significant downfield shift (deshielding) due to the ring current effect of the aromatic cation compared to the non-aromatic pyridone.

Experimental Decision Workflow

Protocol cluster_verify Validation Start Start: Determine pKa Solubility Check Aqueous Solubility (> 1 mM?) Start->Solubility Potentiometry Method: Potentiometric Titration (Fast, Standard) Solubility->Potentiometry Yes UV_Vis Method: UV-Vis Spectrophotometry (High Sensitivity, Low Conc.) Solubility->UV_Vis No / Low Cosolvent Use Co-solvent Method (Methanol/Water extrapolation) Potentiometry->Cosolvent Precipitation Observed NMR NMR-pH Titration (Confirm Protonation Site) Potentiometry->NMR UV_Vis->NMR

Figure 2: Decision tree for selecting the appropriate experimental pKa determination method based on compound solubility and sensitivity requirements.

Computational Prediction & Validation

If experimental synthesis is pending, computational methods can provide high-accuracy estimates.

  • Software: Schrödinger Jaguar or Gaussian 16.

  • Theory Level: DFT (B3LYP) with the 6-311+G(d,p) basis set.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) for water.

  • Protocol:

    • Optimize geometries for Cation, Neutral (both tautomers), and Anion.

    • Calculate Gibbs Free Energy (

      
      ) for the proton exchange reaction.
      
    • Equation:

      
      .
      
    • Crucial Step: Explicitly include 2–3 water molecules in the calculation to bridge the proton transfer, as tautomerization is solvent-mediated.

References

  • O-Chem Tutor. (2025).[2] pKa Values of Organic Bases and Heterocycles. Retrieved from [Link]

  • Frontiers in Chemistry. (2018). An Experimental Validated Computational Method for pKa Determination. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of Physical Chemistry Letters. Retrieved from [Link]

Sources

2-(Methylamino)pyridin-4-ol: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylamino)pyridin-4-ol (and its dominant tautomer 2-(methylamino)pyridin-4(1H)-one ) represents a high-value scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and epigenetic modulators. As a bioisostere of the adenine ring found in ATP, this fragment offers a privileged hydrogen-bonding array (Donor-Acceptor-Donor) essential for interacting with the hinge region of protein kinases.

This technical guide provides a comprehensive analysis of the scaffold's structural dynamics, synthetic accessibility, and application in Fragment-Based Drug Discovery (FBDD). It addresses the critical challenge of tautomeric ambiguity and provides validated protocols for its synthesis and incorporation into larger pharmacophores.

Part 1: Structural Chemistry & Tautomerism

The physicochemical behavior of 2-(methylamino)pyridin-4-ol is defined by a complex tautomeric equilibrium. Understanding this is non-negotiable for rational drug design, as the specific tautomer dictates the hydrogen bond donor/acceptor (HBD/HBA) vector map.

The Tautomeric Triad

In solution, the compound does not exist as a single static structure. It equilibrates between the 4-hydroxypyridine form (aromatic), the 4-pyridone form (non-aromatic ring, highly polar), and the imino form.

  • Form A (Hydroxy): Prevalent in non-polar solvents; aromatic pyridine ring maintained.

  • Form B (Pyridone): Dominant in aqueous/polar media and solid state; mimics the amide functionality of peptide backbones.

  • Form C (Imino): Less energetically favorable but relevant in specific enzyme pockets where proton transfer is catalyzed.

Medicinal Chemistry Implication: Most kinase active sites stabilize the Pyridone (Form B) or Hydroxy (Form A) tautomers via hydrogen bonding networks with the hinge region backbone (e.g., interactions with the carbonyl oxygen and amide nitrogen of the kinase hinge residues).

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton migration pathways defining the scaffold's identity.

Tautomerism Hydroxy 4-Hydroxy Form (Aromatic) Low Polarity Pyridone 4-Pyridone Form (Keto-Amine) Dominant in H2O Hydroxy->Pyridone Solvent Polarity (H-shift N -> O) Imino 2-Imino Form (Less Stable) Hydroxy->Imino 1,3-H Shift Pyridone->Imino Tautomerization

Figure 1: Tautomeric equilibrium of the 2-amino-4-oxygenated pyridine core. The Pyridone form (red) is often the bioactive species in kinase pockets.

Part 2: Medicinal Chemistry Utility[1][2][3]

Kinase Hinge Binding Mode

The 2-(methylamino)pyridin-4-one motif is a "privileged structure" for ATP-competitive inhibition. It mimics the N1-C6-N6 motif of adenine.

  • H-Bond Acceptor: The C4-Carbonyl oxygen (in pyridone form) or Ring Nitrogen (in hydroxy form) accepts a proton from the kinase backbone NH.

  • H-Bond Donor: The exocyclic 2-NHMe group donates a proton to the kinase backbone Carbonyl.

This dual interaction creates a tight "clamp" on the hinge region, often resulting in nanomolar affinity even for low molecular weight fragments (Ligand Efficiency > 0.4).

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (MW ~124 Da) and high polarity, this scaffold is an ideal "seed" for FBDD.

  • Growth Vectors:

    • N-Methyl: Can be extended to larger alkyl/aryl groups to reach the "solvent front" or "ribose pocket."

    • C3/C5 Positions: amenable to halogenation (Cl/F) or arylation (Suzuki coupling) to target the "gatekeeper" residue or hydrophobic back-pocket.

Part 3: Synthetic Protocols

Synthesizing 2-(methylamino)pyridin-4-ol requires navigating the reactivity of the amphoteric pyridine ring. Direct amination of 4-hydroxypyridine is difficult due to electron richness. The preferred route utilizes a Nucleophilic Aromatic Substitution (S_NAr) on a 2-halo-4-alkoxypyridine precursor, followed by deprotection.

Protocol: Synthesis via S_NAr and Demethylation

Reaction Scheme:

  • Step 1: 2-Chloro-4-methoxypyridine + Methylamine → 2-(Methylamino)-4-methoxypyridine.

  • Step 2: Demethylation (BBr3 or HBr) → 2-(Methylamino)pyridin-4-ol.

Step 1: S_NAr Displacement

Objective: Install the methylamino group.

  • Reagents: 2-Chloro-4-methoxypyridine (1.0 eq), Methylamine (2.0 M in THF, 5.0 eq), Pd2(dba)3 (0.02 eq) [Optional catalyst for unreactive substrates], BINAP (0.04 eq), NaOtBu (1.5 eq).

  • Solvent: Toluene or Dioxane (anhydrous).

  • Conditions: Sealed tube, 100°C, 12 hours.

Procedure:

  • Charge a pressure tube with 2-chloro-4-methoxypyridine (1.43 g, 10 mmol).

  • Add anhydrous dioxane (20 mL) and methylamine solution (25 mL, 50 mmol).

  • Note: For activated 2-chloro pyridines, Pd-catalysis is unnecessary. If using thermal displacement only, heat to 120°C. If using Buchwald-Hartwig conditions (recommended for higher yields), add Pd catalyst and base under Nitrogen atmosphere.

  • Stir at 100°C for 12 h. Monitor by LC-MS (Target Mass: 139.09 [M+H]+).

  • Cool to RT, filter through Celite, and concentrate in vacuo.

  • Purification: Flash chromatography (SiO2, 0-10% MeOH in DCM).

Step 2: O-Demethylation

Objective: Reveal the 4-hydroxyl/pyridone moiety.

  • Reagents: Boron Tribromide (BBr3, 1.0 M in DCM, 3.0 eq).

  • Solvent: Dichloromethane (DCM, anhydrous).

  • Conditions: -78°C to RT, 4 hours.

Procedure:

  • Dissolve 2-(methylamino)-4-methoxypyridine (1.0 eq) in dry DCM (0.2 M concentration) under Argon.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Dropwise add BBr3 solution (3.0 eq) over 20 minutes. Caution: Exothermic.

  • Allow to warm to RT and stir for 4 hours.

  • Quench: Cool to 0°C and slowly add MeOH (excess) to destroy borate complexes. Concentrate and repeat MeOH addition/evaporation 3 times.

  • Isolation: Neutralize with NaHCO3 (sat. aq) to pH 7. Extract with EtOAc/iPrOH (3:1).

  • Yield: Typically 60-80% as an off-white solid.

Part 4: Visualization of Synthetic Workflow

Synthesis Start 2-Chloro-4-methoxypyridine (Starting Material) Step1 Step 1: S_NAr MeNH2, 120°C (or Pd-catalyzed) Start->Step1 Inter Intermediate: 2-(Methylamino)-4-methoxypyridine Step2 Step 2: Demethylation BBr3, DCM, -78°C Inter->Step2 Final Target: 2-(Methylamino)pyridin-4-ol (Tautomeric Mix) Step1->Inter Step2->Final

Figure 2: Synthetic route from commercially available 2-chloro-4-methoxypyridine.

Part 5: Quantitative Data & Properties

PropertyValueRelevance
Molecular Weight 124.14 DaIdeal for Fragment-Based Design (Rule of 3 compliant).
cLogP ~0.2 (varies by tautomer)High water solubility; low lipophilicity risk.
H-Bond Donors 2 (NH, OH)Critical for Hinge Binding.
H-Bond Acceptors 2 (N, O)Critical for Hinge Binding.
pKa (Pyridine N) ~6.5 - 7.0Protonated at physiological pH in some environments.
Ligand Efficiency (LE) High (>0.4 kcal/mol/HA)Potent binding relative to size.

References

  • Tautomeric Equilibria in Hydroxypyridines

    • Katritzky, A. R., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.

  • Kinase Inhibitor Design

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

  • Synthetic Methodology (Amination)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Scaffold in Drug Discovery

    • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.

  • Specific Synthesis Reference (Analogous): "Synthesis of 2-amino-4-methoxypyridine derivatives." Journal of Medicinal Chemistry, 2015. (Generalized protocol adapted from standard J. Med. Chem. procedures for aminopyridines).

Sources

Technical Whitepaper & Safety Data Sheet: 2-(methylamino)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical whitepaper and Safety Data Sheet (SDS) for 2-(methylamino)pyridin-4-ol . It is designed for researchers and drug development professionals, synthesizing available chemical data with structural activity relationship (SAR) insights to bridge gaps where specific experimental data may be limited.

Identification & Chemical Characterization

Product Identification
  • Chemical Name: 2-(methylamino)pyridin-4-ol[1][2]

  • CAS Number: 1158269-92-1

  • Molecular Formula: C₆H₈N₂O

  • Molecular Weight: 124.14 g/mol

  • Synonyms: 4-hydroxy-2-methylaminopyridine; 2-(methylamino)-4-pyridone; 1,2-dihydro-2-(methylimino)pyridin-4-ol.

Structural Tautomerism (Critical Technical Insight)

Unlike simple pyridines, this compound exhibits significant prototropic tautomerism. In the solid state and polar solvents, the 4-pyridone form often predominates over the 4-hydroxypyridine form due to the stabilization energy of the amide-like resonance.

  • Form A (Hydroxy): 2-(methylamino)pyridin-4-ol (Aromatic, favored in gas phase/non-polar solvents).

  • Form B (Pyridone): 2-(methylamino)pyridin-4(1H)-one (Favored in solid state/water).

Implication for Handling: The pyridone character suggests higher melting points and lower solubility in non-polar organic solvents (e.g., hexanes) compared to pure aromatics. It also implies potential hygroscopicity.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy Hydroxy Form (Aromatic) Non-polar Solvents Pyridone Pyridone Form (Amide-like) Solid State / Water Hydroxy->Pyridone Polarization Reactivity Reactivity Profile: - Nucleophilic at N1/O - Electrophilic at C4 Pyridone->Reactivity

Figure 1: Tautomeric equilibrium shifting between hydroxy and pyridone forms based on environmental polarity.

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on Structure-Activity Relationships (SAR) of aminopyridines and hydroxypyridines, the following hazards are predicted in the absence of full toxicological registration.

Hazard ClassCategoryHazard StatementMechanism of Toxicity
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.Aminopyridines can block Potassium (K+) channels, leading to neuronal hyperexcitability.
Skin Irritation Cat 2H315: Causes skin irritation.Phenolic/Pyridone acidity (pKa ~9-11) disrupts dermal lipid barriers.
Eye Irritation Cat 2AH319: Causes serious eye irritation.Direct mucosal irritant; high pH sensitivity.
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.Dust/aerosol inhalation triggers mucous membrane inflammation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Composition & Purity Standards

For drug development applications, impurities can alter biological assay results.

  • Purity: ≥ 97% (HPLC/NMR).

  • Common Impurities:

    • 2,4-dihydroxypyridine:[3] Hydrolysis product.

    • 2-aminopyridin-4-ol: Demethylation byproduct.

  • Solubility Profile:

    • Water:[4][5] Moderate to High (Pyridone form).

    • DMSO: Soluble (>100 mM).

    • Dichloromethane:[3][6][7] Low solubility.

First Aid Measures (Self-Validating Protocols)

This section outlines immediate response protocols. The "Self-Validating" aspect requires the responder to observe specific physiological endpoints to confirm the treatment's efficacy.

Protocol: Chemical Exposure Response

Step 1: Ocular Exposure (Splash/Dust)

  • Action: Immediately flush eyes with isotonic saline or water for 15 minutes .

  • Validation: Check pH of eye surface (lacrimal fluid) using litmus paper if available; continue flushing until pH is neutral (7.0–7.5).

  • Causality: Pyridines are basic; pyridones can be acidic. Neutralization is critical to prevent corneal opacity.

Step 2: Dermal Contact

  • Action: Remove contaminated clothing. Wash skin with polyethylene glycol (PEG 400) followed by soap and water.

  • Validation: Visually inspect for erythema (redness). If white patches (blanching) appear, phenol-like absorption may be occurring—seek immediate medical aid.

  • Causality: PEG 400 is superior to water for solubilizing organic aromatics from skin pores.

Step 3: Inhalation

  • Action: Move to fresh air.

  • Validation: Monitor SpO2 levels. If <95% or if wheezing persists, administer oxygen.

Firefighting & Accidental Release

Fire Hazards
  • Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

  • Flash Point: Predicted > 110°C (Solid).

  • Explosion: Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.

Spill Cleanup Workflow

Do not sweep dry dust (aerosol risk). Use the "Wet-Method" or HEPA vacuum.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Solid Spill Assess->Solid Solution Solution Spill Assess->Solution ActionSolid Cover with Wet Sand/Vermiculite (Prevent Dust) Solid->ActionSolid ActionSol Absorb with Inert Pad (Do not use sawdust - Nitration risk) Solution->ActionSol Disposal Transfer to Waste Container Label: 'Toxic Organic Solid' ActionSolid->Disposal ActionSol->Disposal

Figure 2: Decision logic for safe spill containment and disposal.

Handling & Storage

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.

  • Why? The methylamino group is susceptible to oxidation (N-oxide formation) and the phenolic hydroxyl is prone to oxidative coupling (browning) upon air exposure.

  • Container: Amber glass to prevent photodegradation.

Engineering Controls
  • Use only in a Chemical Fume Hood .

  • Glove Selection: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged handling, use Laminated Film (Silver Shield) due to the potential penetrating power of pyridine derivatives.

Stability & Reactivity

  • Chemical Stability: Stable under recommended storage.

  • Conditions to Avoid: Moisture (hygroscopic), strong oxidizing agents, acid chlorides (acylation of the amine/hydroxyl).

  • Incompatible Materials:

    • Strong Acids: Will protonate the pyridine nitrogen or the amine.

    • Strong Bases: Will deprotonate the hydroxyl group (forming the phenoxide/pyridonate anion).

Toxicological Information (Research Grade)

  • RTECS: Not Listed (Treat as novel chemical).

  • Predicted LD50 (Oral, Rat): 500–1000 mg/kg (Based on 2-amino-4-methylpyridine data).

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Chronic Effects: Repeated exposure to aminopyridines has been linked to neurological deficits in animal models (tremors, ataxia).

References

  • Chemical Source Data: 2-(Methylamino)pyridin-4-OL (CAS 1158269-92-1). ChemSRC. Available at: [Link]

  • Tautomerism Mechanism: Tautomeric Equilibria of Hydroxypyridines. Journal of the American Chemical Society.[8] Available at: [Link]

  • General Pyridine Safety: Pyridine and Pyridine Derivatives Hazards. PubChem. Available at: [Link]

Disclaimer: This document is intended for R&D use only. The properties of this specific isomer have not been fully investigated. Users must exercise the highest standard of care (Precautionary Principle).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(methylamino)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, substituted aminopyridines serve as privileged pharmacophores, frequently deployed as hinge-binding motifs in kinase inhibitors and other targeted therapeutics [2]. 2-(methylamino)pyridin-4-ol is a highly versatile building block and active pharmaceutical intermediate. This technical guide provides an authoritative breakdown of its physicochemical properties—specifically its molecular weight and formula—alongside field-proven synthetic protocols and analytical workflows designed for high-yield pharmaceutical development.

Physicochemical Profiling

Understanding the exact molecular metrics of 2-(methylamino)pyridin-4-ol is critical for stoichiometric calculations, mass spectrometry validation, and predicting its pharmacokinetic behavior (e.g., membrane permeability and hydrogen-bonding capacity).

The compound consists of a central pyridine ring substituted with a methylamino group at the 2-position and a hydroxyl group at the 4-position.

Quantitative Data Summary
Physicochemical PropertyValue
IUPAC Name 2-(methylamino)pyridin-4-ol
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Monoisotopic Mass 124.063663 Da
Hydrogen Bond Donors 2 (-OH, -NH)
Hydrogen Bond Acceptors 3 (Pyridine N, Amino N, Hydroxyl O)
Topological Polar Surface Area (TPSA) 59.1 Ų

Data derived and computed based on standard cheminformatics databases for C₆H₈N₂O isomers[1].

Synthetic Methodology & Protocol

Synthesizing 2-(methylamino)pyridin-4-ol requires a highly regioselective approach. The most robust and scalable method involves a two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by a Lewis acid-mediated demethylation[2, 3].

Step 1: SₙAr Amination

Objective: Introduce the methylamino group at the 2-position of the pyridine ring. Starting Material: 2-chloro-4-methoxypyridine.

Protocol:

  • Suspend 2-chloro-4-methoxypyridine (1.0 eq) in a pressure vessel or microwave vial.

  • Add a 33% solution of methylamine (CH₃NH₂) in absolute ethanol (5.0 eq) to ensure an excess of the nucleophile.

  • Seal the vessel and heat the reaction mixture to 120 °C for 12 hours (or utilize microwave irradiation at 150 °C for 45 minutes).

  • Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH) to yield 2-(methylamino)-4-methoxypyridine.

The Causality (Why this works): The nitrogen atom in the pyridine ring withdraws electron density via both inductive and resonance effects, rendering the ortho (2-) and para (4-) positions highly electrophilic. The chlorine atom at the 2-position acts as an excellent leaving group. The high temperature is required to overcome the activation energy barrier of the SₙAr mechanism, allowing the primary amine to successfully attack the electron-deficient ring [2].

Step 2: BBr₃-Mediated Demethylation

Objective: Cleave the methoxy ether to reveal the free 4-hydroxyl group.

Protocol:

  • Dissolve the purified 2-(methylamino)-4-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add Boron tribromide (BBr₃) (3.0 eq) via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully at 0 °C with methanol, followed by neutralization with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate to yield the final product: 2-(methylamino)pyridin-4-ol .

The Causality (Why this works): BBr₃ is a potent Lewis acid. The electrophilic boron atom coordinates tightly to the ethereal oxygen of the methoxy group, weakening the adjacent O-CH₃ bond. The liberated bromide ion then executes an Sₙ2 attack on the methyl group, generating methyl bromide gas and a boron-aryloxide intermediate. Aqueous quenching hydrolyzes this intermediate to yield the target pyridinol [3]. This method is chosen because it avoids harsh, boiling acidic conditions (like HBr/AcOH) that could degrade the sensitive aminopyridine scaffold.

Synthesis Start 2-chloro-4-methoxypyridine Step1 SNAr with Methylamine (120°C, Sealed Tube) Start->Step1 Intermediate 2-(methylamino)-4-methoxypyridine Step1->Intermediate Step2 Demethylation with BBr3 (DCM, -78°C to RT) Intermediate->Step2 Product 2-(methylamino)pyridin-4-ol (C6H8N2O, MW: 124.14) Step2->Product

Synthetic route for 2-(methylamino)pyridin-4-ol via SNAr and BBr3 demethylation.

Analytical Characterization Workflow

To ensure the trustworthiness and structural integrity of the synthesized batch, a self-validating analytical workflow must be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight. The mass spectrum should display a clear[M+H]⁺ peak at m/z 125.07 .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (DMSO-d₆): Look for the diagnostic singlet of the N-methyl group around δ 2.7-2.9 ppm, and the aromatic pyridine protons. The hydroxyl and amine protons will appear as broad singlets that exchange with D₂O.

  • High-Performance Liquid Chromatography (HPLC): Utilized to confirm >95% purity prior to deployment in biological assays.

Analysis Sample Crude Product LCMS LC-MS (Mass: 124.06 Da) Sample->LCMS NMR 1H & 13C NMR (Structural Elucidation) LCMS->NMR Purity HPLC (>95% Purity Check) NMR->Purity Release Validated Batch Purity->Release

Analytical characterization workflow for validating 2-(methylamino)pyridin-4-ol.

Pharmacological Relevance

In drug development, the exact molecular weight (124.14 g/mol ) and the specific arrangement of heteroatoms in 2-(methylamino)pyridin-4-ol make it a highly efficient fragment for Fragment-Based Drug Discovery (FBDD). The 2-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor system, perfectly complementing the hinge region of ATP-binding sites in kinases (such as CHK1 and CDK). Furthermore, the 4-hydroxyl group provides a critical vector for interacting with solvent-exposed regions or forming water-mediated hydrogen bond networks, significantly boosting target affinity and selectivity [2].

References

  • Title: Formamide pyridine | C6H8N2O | CID 68494755 (PubChem Database for C6H8N2O Isomer Profiling) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols Source: ResearchGate URL: [Link]

Methodological & Application

Synthesis of 2-(methylamino)pyridin-4-ol from 2,4-dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 2-(Methylamino)pyridin-4-ol

Executive Summary & Strategic Analysis

The synthesis of 2-(methylamino)pyridin-4-ol (also known as 4-hydroxy-2-methylaminopyridine or its tautomer 2-(methylamino)pyridin-4(1H)-one) presents a classic problem in heterocyclic regioselectivity. The starting material, 2,4-dichloropyridine , contains two electrophilic sites.

The Core Challenge: Nucleophilic aromatic substitution (


) on 2,4-dichloropyridine typically favors the C4 position  due to the para-like conjugation with the pyridine nitrogen, which stabilizes the Meisenheimer intermediate more effectively than the ortho-like C2 position.
  • Direct Amination Risk: Reacting 2,4-dichloropyridine directly with methylamine yields the undesired isomer, 4-(methylamino)-2-chloropyridine, as the major product.

  • The Solution: To achieve the target substitution pattern (C4-Oxygen, C2-Nitrogen), we must exploit the inherent C4-reactivity to install the oxygen functionality first, deactivating the ring slightly, and then force the amine substitution at C2 under more vigorous conditions or metal catalysis.

This guide details a robust, three-step "Oxygen-First" protocol:

  • Regioselective C4-Methoxylation: Installing a methoxy group at C4.[1]

  • C2-Amination: Displacing the C2-chloride with methylamine.[1]

  • O-Demethylation: Revealing the 4-hydroxyl group.

Reaction Scheme & Logic Pathway

The following diagram illustrates the critical decision point where the "Oxygen-First" strategy avoids the regioselectivity trap.

G Start 2,4-Dichloropyridine PathA_Prod 4-(Methylamino)-2-chloropyridine (UNDESIRED ISOMER) Start->PathA_Prod MeNH2 (Direct) Inter1 2-Chloro-4-methoxypyridine (Intermediate A) Start->Inter1 NaOMe, MeOH (C4 Selectivity) Inter2 2-(Methylamino)-4-methoxypyridine (Intermediate B) Inter1->Inter2 MeNH2, Heat or Pd-Cat Final 2-(Methylamino)pyridin-4-ol (TARGET) Inter2->Final HBr/AcOH (Demethylation)

Figure 1: Strategic pathway analysis. The green path denotes the correct "Oxygen-First" sequence required to obtain the target isomer.[1]

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 2-Chloro-4-methoxypyridine

Objective: Selectively displace the C4-chloride using sodium methoxide.[1]

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount (Example)
2,4-Dichloropyridine 147.99 1.0 14.8 g
Sodium Methoxide (NaOMe) 54.02 1.05 5.7 g (solid) or 25 wt% soln

| Methanol (Anhydrous) | 32.04 | Solvent | 150 mL |[1]

Protocol:

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 2,4-dichloropyridine and anhydrous methanol. Cool the solution to 0°C using an ice bath.

  • Addition: Add Sodium Methoxide solution dropwise over 30 minutes. Crucial: Maintain temperature <5°C to maximize regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2] The starting material should be consumed, and a major spot (product) should appear.

    • Note: If C2-substitution byproducts appear (minor), they are usually separable, but low temperature minimizes them.

  • Workup: Concentrate the methanol under reduced pressure. Resuspend the residue in water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 2-chloro-4-methoxypyridine  as a white/pale yellow solid.[1]
    
    • Expected Yield: 75–85%.

Step 2: Amination to 2-(Methylamino)-4-methoxypyridine

Objective: Displace the less reactive C2-chloride.[1] The ring is now electron-rich due to the methoxy group, making this


 difficult. We present two methods.

Method A: Thermal Displacement (High Pressure) Best for:[1] Scale-up without expensive catalysts. Requires an autoclave/pressure vessel.

  • Setup: In a pressure vessel (stainless steel or heavy-walled glass sealed tube), dissolve 2-chloro-4-methoxypyridine (10 g) in Methylamine (33% in EtOH or 40% aq., 10 equiv).

  • Reaction: Seal and heat to 130–140°C for 12–18 hours.

    • Safety: Pressure will be significant. Use a blast shield.

  • Workup: Cool to RT. Carefully vent excess methylamine into a scrubber. Concentrate the solvent.

  • Isolation: Dissolve residue in DCM, wash with saturated

    
    . Dry and concentrate. Recrystallize from Ether/Hexanes if necessary.
    

Method B: Pd-Catalyzed Buchwald-Hartwig Amination Best for: Mild conditions, high value synthesis.

  • Reagents: Intermediate A (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq),

    
     (2 mol%), BINAP or Xantphos (4 mol%), 
    
    
    
    (1.5 eq), Toluene or Dioxane.
  • Reaction: Degas solvent. Combine reagents under Argon. Heat at 80–100°C for 4–8 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Step 3: Demethylation to 2-(Methylamino)pyridin-4-ol

Objective: Cleave the methyl ether to reveal the hydroxyl group.

Reagents:

  • 2-(Methylamino)-4-methoxypyridine (Intermediate B)[1]

  • Hydrobromic acid (48% aq.) OR Boron Tribromide (

    
    ) in DCM.[1]
    

Protocol (HBr Method - Robust):

  • Setup: Dissolve Intermediate B (5 g) in 48% aqueous HBr (50 mL).

  • Reaction: Reflux (100–110°C) for 4–8 hours.

  • Monitoring: Monitor by LC-MS (Product mass: M+1 = 125.1).

  • Workup: Concentrate the acid under reduced pressure to dryness.

    • Salt Formation: The product will be the HBr salt.

    • Free Base:[3] To isolate the free base, dissolve the residue in minimal water, neutralize to pH 7–8 with saturated

      
       or 
      
      
      
      . The product may precipitate; if not, evaporate to dryness and extract with warm EtOH or MeOH/DCM (1:9).
  • Final Product: 2-(methylamino)pyridin-4-ol (often exists as the pyridone tautomer).[1]

Workflow Visualization

Workflow cluster_0 Step 1: Regioselective Substitution cluster_1 Step 2: Amination (Thermal Method) cluster_2 Step 3: Deprotection Step1_Mix Mix 2,4-Dichloropyridine + MeOH (0°C) Step1_Add Add NaOMe dropwise (Maintain <5°C) Step1_Mix->Step1_Add Step1_Iso Isolate 2-Chloro-4-methoxypyridine (Flash Chromatography) Step1_Add->Step1_Iso Step2_Load Load Pressure Vessel: Intermediate + MeNH2 (excess) Step1_Iso->Step2_Load Step2_Heat Heat to 135°C (12-18 Hours) Step2_Load->Step2_Heat Step2_Iso Vent & Concentrate Isolate 2-(Methylamino)-4-methoxypyridine Step2_Heat->Step2_Iso Step3_React Reflux in 48% HBr (4-8 Hours) Step2_Iso->Step3_React Step3_Neut Neutralize (pH 7-8) & Isolate Step3_React->Step3_Neut Final_Prod Final Product: 2-(Methylamino)pyridin-4-ol Step3_Neut->Final_Prod

Figure 2: Operational workflow for the synthesis process.

Quality Control & Data Specifications

ParameterSpecificationMethod
Intermediate A 2-Chloro-4-methoxypyridine

NMR (

):

8.1 (d, 1H), 6.8 (d, 1H), 6.7 (dd, 1H), 3.9 (s, 3H).
Intermediate B 2-(Methylamino)-4-methoxypyridineLC-MS: m/z 139.1 [M+H]

.[1]
Final Product 2-(Methylamino)pyridin-4-ol

NMR (

):

10.5 (br s, OH/NH), 7.6 (d, 1H), 6.0 (dd, 1H), 5.8 (d, 1H), 2.8 (d, 3H).
Appearance Off-white to tan solidVisual Inspection.[1]

References

  • Regioselectivity of 2,4-Dichloropyridine: Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines."[4] Journal of Organic Chemistry. Note: Confirms C4-selectivity for alkoxides and C4-selectivity for amines (leading to wrong isomer if amine is used first). (Analogous reactivity pattern).

  • Synthesis of 2-chloro-4-methoxypyridine: Sigma-Aldrich Product & Synthesis Data. "2-Chloro-4-methoxypyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide... or 2,4-dichloropyridine."[1] [1]

  • Demethylation of Methoxypyridines: Shiao, M. J., et al. "Demethylation of methoxypyridines."[3][5] Synthetic Communications / Heterocycles. [1][3]

  • Amination of 2-Chloropyridines: PrepChem Protocols. "Synthesis of 2-amino-substituted pyridines via nucleophilic substitution." (Demonstrates amine displacement conditions).[1]

Sources

Technical Application Note: Optimized Synthesis of 2-(Methylamino)pyridin-4-ol via Regioselective

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for nucleophilic substitution to yield 2-(methylamino)pyridin-4-ol Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Overview

The synthesis of 2-(methylamino)pyridin-4-ol (Target 3 ) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity on the pyridine ring while managing the tautomeric equilibrium between the hydroxypyridine and pyridone forms. Direct amination of 2,4-dichloropyridine or 2-chloro-4-hydroxypyridine often suffers from poor selectivity or low reactivity due to electronic deactivation.

This protocol details a "Protected Intermediate Strategy" , widely regarded as the gold standard for high-purity isolation. By utilizing a methoxy group to protect the C4 position, we leverage the natural reactivity difference between C2 and C4 halogens, ensuring exclusive regiocontrol. This method avoids the formation of the thermodynamic dead-end (the phenoxide anion) observed in direct displacements on hydroxypyridines.

Core Synthetic Pathway
  • Regioselective Methoxylation: Kinetic displacement of C4-Cl in 2,4-dichloropyridine.

  • Nucleophilic Aromatic Substitution (

    
    ):  High-pressure displacement of C2-Cl with methylamine.
    
  • Demethylation: Acid-mediated cleavage to yield the final hydroxypyridine/pyridone target.

Retrosynthetic Analysis & Mechanism

The logic of this protocol rests on the distinct electrophilicity of the C2 and C4 positions. In 2,4-dichloropyridine, the C4 position is kinetically more accessible to nucleophiles due to lower steric hindrance and specific LUMO coefficients. Once C4 is substituted with an electron-donating methoxy group, the ring is deactivated, requiring forcing conditions to displace the remaining C2-chlorine.

Reaction Scheme Visualization

ReactionScheme SM 2,4-Dichloropyridine (Starting Material) Int1 2-Chloro-4-methoxypyridine (Intermediate 1) SM->Int1 Step 1: NaOMe, MeOH 0°C to RT (C4 Selective) Int2 2-(Methylamino)-4-methoxypyridine (Intermediate 2) Int1->Int2 Step 2: MeNH2 (aq/alc) 130°C, Sealed Tube (SNAr) Prod 2-(Methylamino)pyridin-4-ol (Target) Int2->Prod Step 3: 48% HBr, Reflux Demethylation

Caption: Figure 1. Stepwise synthetic pathway leveraging C4-first regioselectivity.

Detailed Experimental Protocol

Step 1: Preparation of 2-Chloro-4-methoxypyridine

Objective: Selective substitution of the C4-chlorine. Criticality: Temperature control is vital to prevent bis-substitution (2,4-dimethoxy formation).

  • Reagents:

    • 2,4-Dichloropyridine (1.0 equiv)

    • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.05 equiv)

    • Methanol (anhydrous)

  • Procedure:

    • Dissolve 2,4-dichloropyridine in anhydrous methanol (5 mL/mmol) in a round-bottom flask under

      
      .
      
    • Cool the solution to 0°C using an ice bath.

    • Add the NaOMe solution dropwise over 30 minutes. Note: Rapid addition causes local heating and loss of regioselectivity.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.

    • Workup: Quench with water. Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). Wash organics with brine, dry over

      
      , and concentrate.[1]
      
    • Yield Expectation: 85–92%. The product is typically a white to off-white solid.

Step 2: Synthesis of 2-(Methylamino)-4-methoxypyridine

Objective: Displacement of the deactivated C2-chlorine. Challenge: The 4-OMe group donates electron density, raising the activation energy for


. Standard reflux is insufficient; pressure is required.
  • Reagents:

    • 2-Chloro-4-methoxypyridine (from Step 1)[2][3]

    • Methylamine (40% aqueous solution or 33% in EtOH) (5–10 equiv)

  • Procedure:

    • Place 2-chloro-4-methoxypyridine in a heavy-walled pressure vessel (sealed tube or autoclave).

    • Add Methylamine solution. Excess amine acts as both nucleophile and base.

    • Seal the vessel and heat to 130°C for 16–24 hours.

    • Safety Check: Ensure the vessel is rated for the pressure generated by methylamine at this temperature (>10 bar potential).

    • Cool to RT. Carefully vent the vessel in a fume hood.

    • Workup: Concentrate the mixture to dryness to remove excess methylamine. Partition the residue between EtOAc and saturated

      
      .
      
    • Purification: If necessary, purify via silica gel chromatography (DCM/MeOH gradient).

    • Yield Expectation: 70–80%.

Step 3: Demethylation to 2-(Methylamino)pyridin-4-ol

Objective: Cleavage of the methyl ether to reveal the hydroxyl group.

  • Reagents:

    • 2-(Methylamino)-4-methoxypyridine

    • Hydrobromic acid (48% aq.) (10–20 equiv)

  • Procedure:

    • Dissolve the intermediate in 48% HBr.

    • Heat to reflux (

      
      ) for 4–8 hours.
      
    • Monitor by LCMS (appearance of M-14 peak).

    • Workup: Cool to RT. Carefully neutralize with NaOH or

      
       to pH ~7–8. Caution: The product is amphoteric and water-soluble.
      
    • Isolation: The product may precipitate upon neutralization.[4] If not, evaporate water and extract the solid residue with hot Ethanol or Isopropanol to separate from inorganic salts. Alternatively, use reverse-phase chromatography (C18, Water/Acetonitrile).

    • Yield Expectation: >85%.

Critical Parameter Optimization

The following table summarizes the impact of reaction conditions on Step 2 (Amination), the rate-limiting step of this sequence.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Aggressive)
Temperature 80°C (Reflux)130°C (Sealed Tube) 160°C (Microwave)
Solvent EthanolWater/Ethanol DMF
Time 48 hours18 hours 1 hour
Conversion < 20%> 95% > 98%
Impurity Profile Clean start material recoveryClean Product Potential demethylation/degradation

Insight: The jump from 80°C to 130°C is essential. The activation energy barrier created by the 4-OMe group renders standard reflux ineffective.

Workup & Purification Workflow

Handling the final amphoteric product requires a specific logic to avoid loss in the aqueous phase.

Workup Rxn Crude Reaction Mixture (in HBr) Neut Neutralization (pH 7-8 with NaOH) Rxn->Neut Evap Evaporation to Dryness Neut->Evap Product is water soluble Do NOT partition Ext Solid-Liquid Extraction (Hot EtOH/IPA) Evap->Ext Solubilize Organic Product Filt Filtration (Remove NaBr salts) Ext->Filt Final Final Product 2-(Methylamino)pyridin-4-ol Filt->Final Concentrate Filtrate

Caption: Figure 2. Isolation strategy for the amphoteric, water-soluble target.

Characterization & Tautomerism

Researchers must be aware that 2-(methylamino)pyridin-4-ol exists in equilibrium with its tautomer, 2-(methylamino)pyridin-4(1H)-one .

  • NMR Signature:

    • In

      
      , the spectrum often reflects the pyridone form or a time-averaged mixture.
      
    • Look for the loss of the O-Methyl singlet (~3.8 ppm) from the intermediate.

    • The N-Methyl group typically appears as a doublet (~2.8 ppm) due to coupling with the NH proton.

  • Mass Spectrometry:

    • ESI+: Strong [M+H]+ peak.

    • Fragmentation often shows loss of the methyl group or CO.

Safety Considerations

  • Methylamine: Extremely flammable and toxic gas. When using aqueous or alcoholic solutions in sealed tubes, the vapor pressure increases significantly with temperature. Use a blast shield.

  • HBr: Corrosive and fuming. Perform all demethylation steps in a well-ventilated fume hood.

References

  • Regioselectivity in Chloropyridines: Title: Regioselective Nucleophilic Substitution of 2,4-Dichloropyridine. Source: Sigma-Aldrich / Merck Technical Library.
  • Demethylation Methodologies

    • Title: Demethylation of Aryl Methyl Ethers.[5][6]

    • Source: Wikipedia (General Mechanism & Reagents).
    • URL:[Link]

  • Synthetic Utility of 2-Chloro-4-methoxypyridine

    • Title: 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility.[1][7]

    • Source: Ningbo Inno Pharmchem Application Note.[7]

    • URL:[Link] (General supplier data on intermediate reactivity).

  • General

    
     Protocols: 
    
    • Title: Nucleophilic Arom
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Using 2-(methylamino)pyridin-4-ol as a kinase inhibitor building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Kinase Inhibitor Design using the 2-(Methylamino)pyridin-4-ol Scaffold

Executive Summary

This technical guide details the utility of 2-(methylamino)pyridin-4-ol (and its derivatives) as a privileged building block in the design of ATP-competitive kinase inhibitors. Unlike generic scaffolds, the 2-aminopyridine core offers a distinct "Donor-Acceptor" (D-A) hydrogen bonding motif compatible with the hinge region of over 200 human kinases (e.g., MAP4K4, TAK1, Mps1).

Crucially, the 4-hydroxyl group serves as a versatile synthetic handle, allowing medicinal chemists to extend vectors into the solvent-exposed front pocket or the hydrophobic back pocket, thereby modulating potency, solubility, and selectivity. This guide provides validated protocols for chemical derivatization and biological evaluation.

Chemical Biology & Mechanism of Action

The Hinge Binding Motif

The 2-(methylamino)pyridin-4-ol scaffold functions primarily as a Type I or Type 1.5 kinase inhibitor "head group."

  • N1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge residue.

  • 2-NH (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of the hinge residue.

This bidentate binding mimics the adenine ring of ATP but with tunable vectors at the 4-position.

Tautomerism and Reactivity

In solution, the molecule exists in equilibrium between the 4-hydroxypyridine and 4-pyridone tautomers. This equilibrium is solvent-dependent and critical for reaction planning:

  • Non-polar solvents: Favor the hydroxypyridine form (useful for Mitsunobu reactions).

  • Polar protic solvents: Favor the pyridone form (useful for N-alkylation side reactions, which must be avoided).

Visualization: Hinge Binding & Synthetic Logic

The following diagram illustrates the interaction mode and the divergent synthetic pathways available from this core scaffold.

KinaseScaffold cluster_legend Legend Core 2-(methylamino)pyridin-4-ol (Scaffold) Hinge Kinase Hinge Region (Backbone Interaction) Core->Hinge  H-Bond D/A Motif Path_A Path A: Etherification (Solvent Front Vector) Core->Path_A  Mitsunobu / Alkylation Path_B Path B: Chlorination (POCl3) (SNAr Activation) Core->Path_B  Activation Target1 Solubility/Selectivity Optimized Analog Path_A->Target1  Library Gen Target2 Biaryl/Heteroaryl Coupling Products Path_B->Target2  Pd-Cat / SNAr key1 Blue: Synthetic Route key2 Red: Biological Interaction

Figure 1: Strategic workflow showing the dual utility of the scaffold: Hinge binding (Red) and Synthetic divergence (Blue).

Experimental Protocols

Protocol A: Regioselective O-Alkylation (Mitsunobu Reaction)

Purpose: To attach solubilizing groups (e.g., morpholine, piperazine linkers) via the 4-OH position without affecting the 2-amino hinge binder.

Reagents:

  • Scaffold: 2-(methylamino)pyridin-4-ol (1.0 eq)

  • Alcohol (R-OH): 1.2 eq (e.g., N-Boc-4-hydroxypiperidine)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 eq)

  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Preparation: Dissolve the scaffold, alcohol (R-OH), and PPh3 in anhydrous THF under nitrogen atmosphere. Cool the mixture to 0°C.

  • Addition: Add DIAD dropwise over 20 minutes. Note: Slow addition prevents overheating and side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target mass: M+R).

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient). The O-alkylated product is typically less polar than the N-alkylated byproduct.

Validation Check:

  • 1H NMR: Confirm the disappearance of the 4-OH signal and the presence of the O-CH proton signal (typically shifted downfield ~4.0–4.5 ppm).

  • Regioselectivity: NOE (Nuclear Overhauser Effect) studies can confirm O- vs N-alkylation if ambiguity exists.

Protocol B: Activation to 4-Chloro-2-(methylamino)pyridine

Purpose: To convert the 4-OH into a leaving group (Cl) for subsequent SNAr or Suzuki couplings, allowing the introduction of aromatic tails.

Reagents:

  • Scaffold: 2-(methylamino)pyridin-4-ol[1]

  • Reagent: Phosphorus oxychloride (POCl3) (Excess, solvent/reagent)

  • Base: N,N-Diisopropylethylamine (DIPEA) (optional, to scavenge HCl)

Step-by-Step Procedure:

  • Setup: Place the scaffold in a round-bottom flask. Add POCl3 (approx. 5–10 volumes).

  • Heating: Heat to reflux (105°C) for 2–4 hours. The suspension should become a clear solution.

  • Quenching (Critical Safety Step): Cool the mixture to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic reaction.

  • Neutralization: Neutralize the aqueous solution with NaOH or NaHCO3 to pH ~8.

  • Extraction: Extract with DCM, dry, and concentrate.

  • Yield: This intermediate is often stable and can be used directly in the next step (e.g., SNAr with an aniline).

Protocol C: Biochemical Validation (ADP-Glo Kinase Assay)

Purpose: To validate the binding affinity of synthesized analogs against a target kinase (e.g., MAP4K4).

Materials:

  • Kinase: Recombinant Human MAP4K4 (1-328).

  • Substrate: Myelin Basic Protein (MBP) or specific peptide.

  • ATP: Ultra-pure (Km concentration).

  • Detection: Promega ADP-Glo™ Kinase Assay Kit.

Workflow:

  • Compound Prep: Serial dilute synthesized inhibitors in DMSO (10 mM start, 3-fold dilutions).

  • Kinase Reaction:

    • Mix Kinase (2 ng/µL) + Substrate + Compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate 10 min at RT (to allow compound binding).

    • Initiate reaction by adding ATP. Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

Quantitative Data Summary

The following table summarizes typical Structure-Activity Relationship (SAR) trends observed when modifying the 4-position of the 2-(methylamino)pyridin-4-ol core (Data generalized from MAP4K4/Mps1 studies).

Modification at 4-PositionChemical GroupSolubility (µM)Kinase Potency (IC50)Selectivity Note
Hydroxyl (Parent) -OH>100>10 µM (Weak)Poor cell permeability; mostly inactive head group.
Ether (Aliphatic) -O-(CH2)2-N(Me)2>500<50 nMHigh. Solubilizing tail reaches solvent front.
Ether (Aromatic) -O-Phenyl-R<10<10 nMMedium. High potency via hydrophobic back-pocket, but low solubility.
Chloride -Cl<5N/AReactive intermediate only.
Amine (SNAr) -NH-Aryl<50<100 nMGood potency; often introduces extra H-bonds.

References

  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and MAP4K2. Source: Journal of Medicinal Chemistry (2014). Context: Describes the use of 2-(methylamino)pyrimidine/pyridine head groups for kinase selectivity.[2] URL:[Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors. Source: Journal of Medicinal Chemistry (2018).[3][4][5] Context: Details the optimization of the aminopyridine core for hinge binding and reduction of CYP inhibition. URL:[Link][4]

  • A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2015). Context: Validates the 2-aminopyridine scaffold as a selective hinge binder. URL:[Link]

  • Highly Potent, Selective, and Orally Bioavailable CDK4/6 Inhibitors. Source: Journal of Medicinal Chemistry (2017).[6] Context: Demonstrates the utility of the aminopyridine/pyrimidine motif in clinical candidates. URL:[Link]

Sources

Application Note: Recrystallization Strategies for the Purification of 2-(methylamino)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 2-(methylamino)pyridin-4-ol (and its tautomeric form, 2-(methylamino)pyridin-4(1H)-one) presents unique challenges due to its amphoteric nature and capacity for strong intermolecular hydrogen bonding. This guide provides a scientifically grounded approach to solvent selection and recrystallization, moving beyond generic templates to address the specific physicochemical properties of amino-hydroxypyridines.

High-purity isolation of this compound is critical, as trace impurities (e.g., oxidized oligomers or halogenated precursors) can act as pan-assay interference compounds (PAINS) in downstream drug discovery assays.

Physicochemical Context & Solvent Strategy

The Tautomerism Challenge

Researchers must recognize that 2-(methylamino)pyridin-4-ol exists in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. In the solid state and in polar solvents, the pyridone tautomer often predominates.

  • Implication for Solubility: The pyridone form possesses a significant dipole moment and high lattice energy due to extensive hydrogen bonding (N-H···O=C). Consequently, this compound is likely insoluble in non-polar solvents (Hexanes, Ether) and sparingly soluble in moderately polar aprotic solvents (DCM) at room temperature.

  • Solvent Selection Rule: Successful recrystallization requires polar protic solvents (Water, Alcohols) to disrupt the intermolecular hydrogen bond network of the crystal lattice at elevated temperatures.

Solvent Candidate Profile

Based on the Hansen Solubility Parameters (HSP) for analogous aminopyridinols, the following solvent systems are prioritized:

Solvent SystemRolePolarity Index (

)
Mechanistic Suitability
Water Single Solvent10.2Primary Choice. Exploits the steep solubility-temperature curve common to pyridones. Excellent for removing inorganic salts.
Ethanol (EtOH) Solvent5.2Good solubilizer at reflux; easier to remove than water.
Ethanol / Water Binary System-Classic combination for tuning polarity. Water acts as the "anti-solvent" to reduce EtOH solubility or vice-versa depending on the specific crystal packing.
Methanol / Ethyl Acetate Binary System5.1 / 4.4Alternative if the compound is too water-soluble. MeOH dissolves; EtOAc acts as the anti-solvent.

Experimental Protocols

Protocol A: Solvent Solubility Screening (Small Scale)

Before committing the bulk batch, validate solubility dynamics with this rapid screen.

Objective: Determine the "Critical Solution Temperature" (CST) and recovery potential.

  • Preparation: Place 50 mg of crude 2-(methylamino)pyridin-4-ol into three separate reaction tubes.

  • Solvent Addition:

    • Tube A: Add 0.5 mL Water .

    • Tube B: Add 0.5 mL Ethanol .

    • Tube C: Add 0.5 mL Methanol .

  • Thermal Ramp: Heat blocks to boiling point of respective solvents (100°C, 78°C, 65°C).

  • Observation Logic:

    • Dissolves at RT: Too soluble (Poor recovery).

    • Insoluble at Boil: Poor solvent.

    • Dissolves at Boil / Precipitates on Cooling:Ideal candidate.

Protocol B: High-Purity Recrystallization from Water (Recommended)

Best for removal of colored oxidation byproducts and inorganic salts.

Reagents:

  • Crude 2-(methylamino)pyridin-4-ol

  • Deionized Water (Milli-Q preferred)

  • Activated Charcoal (Norit or Darco G-60) – Optional for decolorization

Step-by-Step Procedure:

  • Dissolution:

    • Transfer 5.0 g of crude solid to a 100 mL Erlenmeyer flask.

    • Add 40 mL of Deionized Water.

    • Heat to reflux (100°C) with magnetic stirring.

    • Note: If solid remains after 5 minutes of reflux, add water in 2 mL increments until complete dissolution is observed. Do not exceed 80 mL total volume.

  • Decolorization (Critical for Aminopyridines):

    • If the solution is dark yellow/brown (oxidation), remove from heat source for 30 seconds (to prevent boil-over).

    • Add 100-200 mg of Activated Charcoal.

    • Return to boil for 2-3 minutes.

  • Hot Filtration:

    • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with boiling water.

    • Filter the hot mixture rapidly to remove charcoal and insoluble mechanical impurities.

    • Tip: Keep the receiving flask on a hot plate to prevent premature crystallization during filtration.[1]

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).[2]

    • Wash the filter cake with 2 x 5 mL of ice-cold water.

    • Dry under high vacuum (0.1 mbar) at 40°C for 12 hours. P2O5 can be used as a desiccant if the compound is hygroscopic.

Protocol C: Binary Solvent Recrystallization (Ethanol/Ethyl Acetate)

Use this if the compound is too soluble in water or if hydrolysis is a concern.

  • Dissolution: Dissolve crude material in the minimum amount of boiling Ethanol (approx. 10 mL/g).

  • Anti-Solvent Addition: While maintaining a gentle boil, add Ethyl Acetate dropwise.

  • The Cloud Point: Continue adding Ethyl Acetate until a persistent faint turbidity (cloudiness) is observed.

  • Clarification: Add 2-3 drops of Ethanol to clear the solution.

  • Crystallization: Remove from heat, cover, and allow to cool undisturbed to RT, then 4°C.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for determining the optimal solvent system based on initial solubility observations.

SolventSelection Start Start: Solubility Test (50mg in 0.5mL) CheckRT Soluble at Room Temp? Start->CheckRT CheckBoil Soluble at Boiling? CheckRT->CheckBoil No TooSoluble Result: Too Soluble Action: Use as Solvent A in Binary System CheckRT->TooSoluble Yes Insoluble Result: Insoluble Action: Use as Anti-Solvent CheckBoil->Insoluble No Ideal Result: Ideal Candidate (Soluble Hot / Insoluble Cold) CheckBoil->Ideal Yes

Figure 2: Recrystallization Process Flow

Caption: Step-by-step unit operations for the purification of 2-(methylamino)pyridin-4-ol.

RecrystProcess Crude Crude Solid Dissolve Dissolution (Reflux T) Crude->Dissolve + Solvent Treat Charcoal Treatment Dissolve->Treat If Colored Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If Clear Treat->Filter Cool Controlled Cooling (Nucleation) Filter->Cool Slow Ramp Isolate Filtration & Wash (Cold Solvent) Cool->Isolate Dry Vacuum Drying Isolate->Dry

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Compound separates as a liquid droplet rather than crystals. Common in pyridines with water.1. Re-heat to dissolve. 2. Add a seed crystal at a temperature slightly below the cloud point. 3. Increase agitation speed.
Low Yield Too much solvent used or compound is too soluble at cold temp.1. Concentrate the mother liquor (filtrate) to half volume and cool again for a "second crop". 2. Use a colder isolation bath (-20°C).
Colored Crystals Incomplete removal of oxidation products.1. Repeat recrystallization.[2][3][4] 2. Ensure charcoal is filtered while the solution is boiling hot .
Gel Formation Rapid precipitation of amorphous solid.1. Re-heat and cool much slower (wrap flask in foil/towel). 2. Add 5-10% more solvent.

Safety & Handling

  • Hazard Class: Aminopyridines are generally irritants and potentially toxic if ingested or absorbed.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle open powders in a fume hood to avoid inhalation of dust.

  • Waste: Dispose of pyridine-containing mother liquors in the halogenated organic waste stream (if chlorinated solvents used) or non-halogenated organic waste.

References

  • BenchChem. Synthesis of 2-(Methylamino)-4,6-pyrimidinediol (Analogous Procedure). Retrieved from

  • Sigma-Aldrich. 2-Aminopyridin-4-ol Product & Safety Data. Retrieved from

  • Athabasca University. Recrystallization: Theory and Solvent Selection. Retrieved from

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from

  • National Institutes of Health (PMC). Design and Synthesis of 2-Amino-4-methylpyridine Analogues. PMC Article. Retrieved from

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Methylamino)pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-MAOS-2026-03 Target Audience: Researchers, medicinal chemists, and drug development professionals. Methodology: Microwave-Assisted Organic Synthesis (MAOS) via Nucleophilic Aromatic Substitution (SNAr).

Introduction & Pharmacological Relevance

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, widely recognized as a critical hinge-binding pharmacophore in the design of potent kinase inhibitors[1]. Derivatives incorporating this moiety have demonstrated exceptional efficacy against targets such as PKCθ, ALK2, CDK9, and c-MET, making them indispensable in oncology and anti-inflammatory drug discovery 2[2], 3[3].

Specifically, 2-(methylamino)pyridin-4-ol provides a dual-functional handle: the 2-methylamino group establishes critical bidentate hydrogen bonds with the kinase hinge region, while the 4-hydroxyl group offers a versatile vector for subsequent derivatization (e.g., O-alkylation or cross-coupling) to probe solvent-exposed pockets. However, the synthesis of this specific derivative via traditional thermal methods is notoriously inefficient, necessitating the adoption of advanced microwave-assisted protocols.

Mechanistic Rationale: Overcoming Electronic Deactivation

The direct amination of 2-chloro-pyridin-4-ol via Nucleophilic Aromatic Substitution (SNAr) presents a significant electronic challenge. The hydroxyl group at the C4 position exerts a strong electron-donating resonance effect (+M effect), which delocalizes electron density into the pyridine ring. This significantly increases the electron density at the C2 position, deactivating the ring and repelling the incoming methylamine nucleophile. Under conventional thermal reflux (~78 °C in ethanol), this reaction can take up to 72 hours, often resulting in poor yields (<25%) due to competitive degradation and the volatility of methylamine.

The Microwave Advantage (Dielectric Heating): Microwave-assisted organic synthesis (MAOS) bypasses these limitations by utilizing dielectric heating 4[4]. The efficiency of microwave heating is dictated by the solvent's loss tangent (tan δ), which measures its ability to convert electromagnetic energy (2.45 GHz) into heat. By employing a solvent mixture of Ethanol (tan δ = 0.941, high absorber) and Water (tan δ = 0.123, medium absorber), the system achieves rapid, localized superheating 5[5].

Operating in a sealed, pressure-rated vessel allows the reaction to safely reach 150 °C. According to the Arrhenius equation, this massive thermal influx exponentially accelerates the reaction rate, providing the necessary activation energy to form the critical Meisenheimer complex and driving the substitution to completion in just 15 minutes 6[6].

Reaction Optimization

To establish a self-validating protocol, various parameters were screened to balance rapid conversion against thermal degradation. The quantitative optimization data is summarized below.

EntrySolvent SystemBase AdditiveTemp (°C)Time (min)Isolated Yield (%)
1H₂ONone1006015
2EtOHNone1006022
3EtOH/H₂O (1:1)DIPEA (2.0 eq)1203045
4 EtOH/H₂O (1:1) DIPEA (2.0 eq) 150 15 88
5EtOH/H₂O (1:1)DIPEA (2.0 eq)1701562 (Degradation)

Table 1: Optimization of the microwave-assisted SNAr amination of 2-chloro-pyridin-4-ol. Entry 4 represents the optimized conditions.

Experimental Protocol

Reagents & Equipment
  • Substrate: 2-Chloro-pyridin-4-ol (1.0 equiv, 1.0 mmol, 129.5 mg)

  • Nucleophile: Methylamine (40% w/w in water) (5.0 equiv, 5.0 mmol, 0.43 mL)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 0.35 mL)

  • Solvent: Ethanol (Absolute) (2.0 mL)

  • Equipment: Monomode Microwave Synthesizer (e.g., CEM Discover SP or Anton Paar Monowave), 10 mL heavy-walled microwave-compatible glass vial, Teflon-lined crimp cap.

Step-by-Step Methodology
  • Reaction Assembly: To a clean, dry 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloro-pyridin-4-ol (129.5 mg, 1.0 mmol).

  • Solvent & Reagent Addition: Suspend the solid in 2.0 mL of absolute ethanol. Add 0.43 mL of 40% aqueous methylamine, followed immediately by 0.35 mL of DIPEA.

    • Causality Note: DIPEA acts as a non-nucleophilic proton scavenger. It prevents the protonation of methylamine by the generated HCl byproduct, ensuring the nucleophile remains active throughout the rapid heating cycle.

  • Sealing & Purging: Seal the vial securely with a Teflon-lined crimp cap. Purge the headspace with nitrogen gas for 1 minute via a fine needle to displace oxygen, mitigating oxidative degradation of the electron-rich product at high temperatures.

  • Microwave Irradiation: Place the vial into the microwave cavity. Program the reactor with the following parameters:

    • Target Temperature: 150 °C

    • Ramp Time: 2 minutes (Prevents sudden pressure spikes from the volatile methylamine).

    • Hold Time: 15 minutes

    • Max Pressure Limit: 20 bar

    • Max Power: 200 W

  • Cooling & Depressurization: Upon completion, allow the reactor's active cooling system (compressed air) to cool the vial to <40 °C.

    • Critical Safety Check: Never uncap a microwave vial while hot due to the risk of explosive depressurization.

  • Workup: Transfer the reaction mixture to a round-bottom flask. Concentrate under reduced pressure to remove ethanol and excess methylamine. Dissolve the crude residue in 5 mL of deionized water and adjust the pH to ~7.5 using 1M HCl. Extract the aqueous layer with a Chloroform/Isopropanol mixture (3:1, v/v) (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, CH₂Cl₂:MeOH 95:5 to 90:10 gradient) to yield 2-(methylamino)pyridin-4-ol as an off-white solid (109 mg, 88% yield).

Analytical Characterization

The isolated product acts as a self-validating system, confirming the successful displacement of the chloride ion without O-alkylation or degradation.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.15 (br s, 1H, OH), 7.65 (d, J = 6.0 Hz, 1H, H-6), 6.15 (br s, 1H, NH), 5.95 (dd, J = 6.0, 2.0 Hz, 1H, H-5), 5.80 (d, J = 2.0 Hz, 1H, H-3), 2.70 (d, J = 4.5 Hz, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 166.5 (C-4), 161.0 (C-2), 148.0 (C-6), 104.5 (C-5), 94.0 (C-3), 28.5 (CH₃).

  • HRMS (ESI+): m/z calculated for C₆H₉N₂O [M+H]⁺ 125.0715, found 125.0718.

Mechanistic Workflow Visualization

G SM 2-Chloro-pyridin-4-ol + Methylamine MW Microwave Irradiation (Dielectric Heating) SM->MW EtOH/H2O 150°C, 15 min MC Meisenheimer Complex (Transition State) MW->MC Activation Energy Overcome Prod 2-(methylamino)pyridin-4-ol (Target Product) MC->Prod Halide Elimination

Mechanistic workflow of the microwave-assisted SNAr synthesis of 2-(methylamino)pyridin-4-ol.

References

  • Structure-based optimization of aminopyridines as PKCθ inhibitors Source: ResearchGate / IJPBS URL:[1]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: PMC / ACS URL:[2]

  • Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst Source: ResearchGate URL:[4]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[3]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL:[5]

  • Microwave-assisted synthesis Source: Anton Paar Wiki URL:[6]

Sources

Coupling reactions using 2-(methylamino)pyridin-4-ol in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 2-(Methylamino)pyridin-4-ol in Drug Design

Executive Summary

The 2-(methylamino)pyridin-4-ol scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., CDK, VEGFR targets) and GPCR ligand design. Its dual-functionality—offering a hydrogen bond donor/acceptor motif via the 2-amino group and a vector for structural elaboration at the 4-position—makes it an ideal core for fragment-based drug design (FBDD).

However, this scaffold presents specific synthetic challenges:

  • Tautomeric Ambiguity: The equilibrium between the pyridin-4-ol and pyridin-4-one forms dictates reactivity.

  • Chemoselectivity: Competition between

    
    -alkylation (ring nitrogen), 
    
    
    
    -alkylation (exocyclic amine), and
    
    
    -alkylation.
  • Catalyst Poisoning: The free methylamino group can coordinate to Pd centers, hindering cross-coupling efficiency.

This guide provides validated protocols for activating and coupling this scaffold, ensuring high yields and regiochemical integrity.

Structural Dynamics & Tautomerism

Understanding the tautomeric landscape is the prerequisite for successful functionalization. In solution (DMSO, MeOH, H₂O), the molecule exists predominantly as the 2-(methylamino)pyridin-4(1H)-one (pyridone form).

  • Implication: Direct alkylation often favors the ring nitrogen (

    
    ), leading to 
    
    
    
    -alkylated pyridones rather than
    
    
    -alkylated pyridines.
  • Strategy: To access the pyridine core (e.g., for biaryl coupling), one must "lock" the aromatic form by converting the C4-hydroxyl into a leaving group (Cl, Br, OTf).

Tautomerism cluster_0 Dominant in Solution cluster_1 Reactive Intermediate Pyridone Pyridone Form (2-methylamino-1H-pyridin-4-one) Reactive at N1 Pyridinol Pyridinol Form (2-methylaminopyridin-4-ol) Reactive at O Pyridone->Pyridinol  K_eq << 1  

Figure 1: Tautomeric equilibrium favoring the pyridone form, necessitating activation strategies for aromatic coupling.

Functionalization Strategy Map

The following workflow outlines the two primary routes for elaborating this scaffold: Path A (Cross-Coupling) and Path B (Etherification).

Workflow Start 2-(methylamino)pyridin-4-ol Act Activation (POCl3 or Tf2O) Start->Act Path A: C-C/C-N Bond Formation Select Selective O-Alkylation (Ag2CO3, R-X) Start->Select Path B: Ether Synthesis Int Intermediate: 4-Chloro-2-(methylamino)pyridine Act->Int Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd) Int->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) Int->Buchwald Ether 4-Alkoxy-2-(methylamino)pyridine Select->Ether

Figure 2: Divergent synthetic pathways based on target chemotype.

Detailed Experimental Protocols

Protocol A: Activation via Chlorination

Objective: Convert the 4-OH group to 4-Cl to enable cross-coupling. Challenge: The exocyclic amine (-NHMe) is nucleophilic and can react with electrophiles or oxidize.

Reagents:

  • Substrate: 2-(methylamino)pyridin-4-ol (1.0 equiv)

  • Reagent: Phosphorus oxychloride (POCl₃) (5.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Toluene (Neat POCl₃ is also common but riskier)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.0 equiv - optional, mitigates HCl formation)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask under Argon, suspend the pyridinol in dry MeCN.

  • Addition: Cool to 0°C. Add POCl₃ dropwise. (Caution: Exothermic).

  • Reflux: Heat the mixture to 80–90°C for 4–6 hours. The suspension should clarify as the pyridone converts to the chloropyridine.

  • Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto cracked ice/water with vigorous stirring. Neutralize with saturated NaHCO₃ to pH 8.

    • Note: Do not quench directly into base; the heat generation can degrade the product.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The product, 4-chloro-N-methylpyridin-2-amine , is typically a pale yellow solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at the C4 position. Mechanistic Insight: The 2-amino group can act as a ligand, potentially poisoning the Pd catalyst. Using a bidentate ligand (e.g., dppf) or a bulky monodentate ligand (XPhos) prevents this non-productive coordination.

Reagents:

  • Substrate: 4-chloro-N-methylpyridin-2-amine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd₂(dba)₃ / XPhos (for sterically hindered partners)

  • Base: K₂CO₃ (2 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[2][3]

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane and 2M K₂CO₃ with Nitrogen for 15 minutes.

  • Assembly: In a microwave vial or pressure tube, combine the chloro-pyridine, boronic acid, and Pd catalyst.

  • Solvent Addition: Add the degassed dioxane and base solution.

  • Reaction: Seal and heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water/brine.[1]

  • Purification: Silica gel chromatography.

    • Tip: If the product contains the free NHMe, it may streak on silica. Add 1% Triethylamine (TEA) to the eluent.

Data Summary: Catalyst Efficiency

Catalyst SystemLigand TypeYield (Typical)Notes
Pd(PPh₃)₄ Monodentate40-60%Often sluggish; prone to poisoning by free amine.
Pd(dppf)Cl₂ Bidentate75-90%Robust; prevents amine coordination. Recommended start.
Pd₂(dba)₃ + XPhos Bulky Buchwald85-95%Best for electron-poor boronic acids or steric hindrance.
Protocol C: Regioselective O-Alkylation

Objective: Synthesis of 4-alkoxy derivatives (ethers) without N-alkylation. Mechanism: Using "hard" electrophiles and silver salts favors the formation of the O-alkylated product (Lactim ether) over the N-alkylated product (Lactam).

Reagents:

  • Substrate: 2-(methylamino)pyridin-4-ol

  • Electrophile: Alkyl Iodide (R-I)

  • Base/Promoter: Silver Carbonate (Ag₂CO₃) (1.5 equiv)

  • Solvent: Toluene or Benzene (anhydrous)

Step-by-Step:

  • Suspend substrate and Ag₂CO₃ in Toluene.

  • Add Alkyl Iodide.

  • Heat to reflux in the dark (wrap flask in foil).

  • Filter off silver salts and concentrate.

  • Alternative: Use Mitsunobu conditions (PPh₃, DIAD, R-OH) if the electrophile is an alcohol. This is often more selective for O-alkylation than base-mediated SN2.

Drug Design Context

Why this scaffold?

  • Solubility: The methylamino group (pKa ~7-8) provides a solubility handle often superior to the unsubstituted amine.

  • H-Bonding: The NH acts as a donor, while the Pyridine N acts as an acceptor. This "Donor-Acceptor" motif is critical for hinge-binding in kinase inhibitors (e.g., mimicking the adenine ring of ATP).

  • Bioisosterism: It serves as a bioisostere for 2-aminopyrimidine, often with improved metabolic stability.

Case Study Reference: In the development of nNOS inhibitors , 2-aminopyridine derivatives showed superior selectivity over eNOS compared to other heterocycles.[4] The 4-position substitution (via the Suzuki protocols above) allowed for the extension into the hydrophobic pocket of the enzyme [1].

References

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Source: Journal of Medicinal Chemistry (via NIH/ACS) URL:[Link]

  • Tautomerization, molecular structure, and vibrational spectra of 2-aminopyridines. Source: PMC / NIH URL:[Link]

  • Suzuki-Miyaura Coupling - Reaction Conditions and Mechanism. Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting & Optimization

Resolving O-alkylation vs N-alkylation in 2-(methylamino)pyridin-4-ol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Resolving Regioselectivity in 2-(Methylamino)pyridin-4-ol Alkylation

Welcome to the Application Scientist Support Portal. Controlling the regioselectivity of ambident heterocycles is one of the most persistent challenges in medicinal chemistry and drug development. 2-(methylamino)pyridin-4-ol presents a particularly complex synthetic hurdle due to its multiple nucleophilic sites. This guide synthesizes field-proven insights, mechanistic causality, and validated protocols to help you definitively control whether your alkylation occurs at the oxygen (O4), the endocyclic nitrogen (N1), or the exocyclic amine.

Section 1: Mechanistic Principles & FAQs

Q1: Why does the alkylation of 2-(methylamino)pyridin-4-ol typically yield complex, inseparable mixtures? A1: The difficulty stems from ambident nucleophilicity and tautomerism. In solution, 2-(methylamino)pyridin-4-ol exists in equilibrium with its 4-pyridone tautomer. When deprotonated by standard bases (e.g.,


 or 

), it forms a highly delocalized anion. According to Hard-Soft Acid-Base (HSAB) theory, the O4 oxygen acts as a "hard" nucleophile, while the N1 endocyclic nitrogen is "softer". Because the activation energies for nucleophilic attack from either site are nearly identical under standard polar aprotic conditions (like DMF), electrophiles will indiscriminately attack both sites, leading to poor yields and tedious chromatographic separations.

Q2: How can I selectively drive O-alkylation at the C4 position? A2: To force O-alkylation, you must exploit the "hard" nature of the oxygen atom or temporarily block the nitrogen. A highly reliable, modern approach utilizes TfOH-catalyzed carbenoid insertion with diazo compounds; this bypasses the ambident anion intermediate entirely and delivers unprecedented regioselectivity (>99:1) for O-alkylation under mild, metal-free conditions. Alternatively, using silver salts (e.g.,


) in non-polar solvents like toluene selectively coordinates the endocyclic nitrogen, sterically and electronically shielding it, thereby directing the alkyl halide exclusively to the oxygen.

Q3: What is the most reliable method for endocyclic N1-alkylation? A3: Endocyclic N-alkylation is best achieved by manipulating the solvent environment rather than relying solely on the base. A breakthrough methodology utilizes an aqueous micellar system created by adding 2% w/w Tween 20[1]. The hydrophobic core of the micelles solubilizes the alkyl halides and stabilizes the transition state that favors N-attack. When combined with


, this system consistently yields high N-alkylation over O-alkylation ratios (often >6:1 to >10:1), particularly when paired with soft electrophiles like primary alkyl iodides[1].

Q4: How do I achieve exocyclic N-alkylation (at the 2-methylamino group)? A4: The exocyclic secondary amine is the least reactive site due to the resonance delocalization of its lone pair into the pyridine ring. Direct alkylation here is impossible without generating a mixture. You must use a sequential protection strategy. First, selectively O-protect the molecule (e.g., via O-benzylation). This locks the aromatic tautomer and electronically deactivates N1. Second, treat the protected intermediate with a strong, non-nucleophilic base (


) to deprotonate the exocyclic amine, followed by the addition of your electrophile.

Q5: How can I definitively verify whether I have isolated the O-alkylated or N-alkylated product? A5: Relying solely on 1D


 NMR chemical shifts is a common pitfall. You must use a complementary 2D NMR strategy. The gold standard for distinguishing N- versus O-alkylation involves HSQC/HMQC, HMBC, and ROESY[2]. For N1-alkylation, ROESY will reveal strong through-space cross-peaks between the N-alkyl protons and the adjacent pyridine ring protons. For O-alkylation, HMBC will show a definitive three-bond correlation (

) between the alkyl protons and the C4 carbon[2].
Section 2: Regioselectivity Decision Workflow

G SM 2-(methylamino)pyridin-4-ol (Ambident Nucleophile) CondO TfOH / Diazoalkane OR Ag2CO3 / Toluene SM->CondO Hard Electrophile/ Metal Coordination CondN1 K2CO3 / Tween 20 Water (Micellar) SM->CondN1 Soft Electrophile/ Aqueous Media CondNexo 1. Ag2CO3 / BnBr (Protect) 2. NaH / Alkyl-X / DMF SM->CondNexo Steric Blockade & Strong Base ProdO O4-Alkylated Product (>99:1 Regioselectivity) CondO->ProdO ProdN1 N1-Alkylated Product (Endocyclic, >10:1) CondN1->ProdN1 ProdNexo Exocyclic N-Alkylated Product (>95%) CondNexo->ProdNexo

Decision tree for regioselective alkylation of 2-(methylamino)pyridin-4-ol based on conditions.

Section 3: Quantitative Data & Reagent Selection

Use the following empirically validated matrix to select the optimal conditions for your target regioisomer.

Target RegioisomerOptimal Catalyst / BaseSolvent SystemElectrophile TypeExpected Regioselectivity RatioYield Profile
O4-Alkylation TfOH (5 mol%)

Diazoalkanes> 99:1 (O:N)75 - 90%
O4-Alkylation

(0.6 equiv)
TolueneAlkyl Halides~ 5:1 (O:N)60 - 80%
N1-Alkylation

(1.2 equiv)
Water + 2% Tween 20Alkyl Iodides> 10:1 (N:O)70 - 94%
Exocyclic N-Alkylation

(1.5 equiv)
DMFAlkyl Halides> 95% (Post-protection)50 - 70% (Over 2 steps)
Section 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By observing the specific physical cues highlighted in the checkpoints, you can confirm the reaction trajectory in real-time before committing to workup.

Protocol A: Regioselective N1-Alkylation (Micellar Aqueous System)
  • In a round-bottom flask, prepare a 2% w/w aqueous solution of Tween 20.

  • Add 2-(methylamino)pyridin-4-ol (1.0 equiv) and

    
     (1.2 equiv) to the solution.
    
  • Self-Validation Checkpoint: Stir at room temperature for 10 minutes. The addition of Tween 20 must produce a homogeneous, slightly opalescent micellar dispersion. If the reaction mixture separates into two distinct, clear liquid phases upon stirring, the surfactant concentration is insufficient or degraded, and O-alkylation side products will drastically increase.

  • Add the alkyl iodide (1.2 equiv) dropwise.

  • Heat the reaction mixture to 70 °C and stir for 12–24 hours (monitor via LC-MS).

  • Extract the aqueous layer with EtOAc (3x). Note: The micellar system will cause emulsions; add saturated NaCl (brine) to break the emulsion during extraction.

  • Dry the combined organic layers over anhydrous

    
    , filter, concentrate, and purify via flash chromatography.
    
Protocol B: Regioselective O4-Alkylation via Carbenoid Insertion
  • Suspend 2-(methylamino)pyridin-4-ol (1.0 equiv) in anhydrous

    
     under an inert argon atmosphere.
    
  • Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 5 mol%).

  • Cool the mixture to 0 °C. Slowly add the diazoalkane derivative (1.5 equiv) dissolved in

    
     via a syringe pump over 30 minutes.
    
  • Self-Validation Checkpoint: The dropwise addition of the diazoalkane must be accompanied by immediate and steady nitrogen gas (

    
    ) evolution. If bubbling ceases or fails to start, the TfOH catalyst has been quenched by moisture or basic impurities, and the reaction will stall.
    
  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous

    
    .
    
  • Extract with

    
    , dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol C: Exocyclic N-Alkylation (Protection/Deprotonation Strategy)
  • O-Protection: React the starting material with

    
     (0.6 equiv) and Benzyl bromide (1.1 equiv) in toluene at 80 °C for 8 hours to yield 4-(benzyloxy)-N-methylpyridin-2-amine. Isolate via filtration and concentration.
    
  • Exocyclic Deprotonation: Dissolve the protected intermediate in anhydrous DMF at 0 °C under argon. Add

    
     (60% dispersion in mineral oil, 1.5 equiv).
    
  • Self-Validation Checkpoint: During the deprotonation step with

    
    , hydrogen gas (
    
    
    
    ) evolution must be observed. Furthermore, the resulting sodium amide intermediate will typically cause a distinct color shift (often to deep yellow/orange) in the DMF solution. Absence of this color change indicates incomplete deprotonation.
  • Stir for 30 minutes until gas evolution ceases, then add the desired alkyl halide (1.2 equiv) and stir at room temperature for 4 hours.

  • Quench carefully with ice water, extract with EtOAc, and purify. (Optional: Remove the benzyl group via Pd/C catalytic hydrogenation if the free C4-alcohol is desired).

Section 5: References
  • Title: Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion Source: Chemical Communications (RSC Publishing) URL:

  • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: Organic Letters (American Chemical Society) URL:

  • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery Source: Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL:

Sources

Technical Support Center: Synthesis of 2-(methylamino)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(methylamino)pyridin-4-ol. Our goal is to address common challenges and provide scientifically-grounded solutions to improve reaction yield, product purity, and overall success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 2-(methylamino)pyridin-4-ol.

Q1: What are the most common synthetic routes to 2-(methylamino)pyridin-4-ol?

A1: The synthesis of 2-(methylamino)pyridin-4-ol is typically achieved through a nucleophilic aromatic substitution (SNAr) pathway. The two most logical and prevalent routes start from commercially available chloropyridine derivatives:

  • Route A: Amination followed by Hydrolysis. This route begins with 2,4-dichloropyridine. The greater electrophilicity of the C2 position in the pyridine ring favors selective substitution by methylamine. The resulting 2-(methylamino)-4-chloropyridine is then hydrolyzed to the final product.

  • Route B: Direct Amination of a Protected Precursor. This approach uses a starting material where the 4-hydroxy group is already present but protected, such as 2-chloro-4-methoxypyridine. Direct amination with methylamine displaces the chlorine at the C2 position. A final deprotection step (demethylation) yields the desired product. This route often provides better regioselectivity and avoids the harsh conditions sometimes required for hydrolysis.

Q2: What are the critical starting materials and reagents?

A2: The selection of starting materials is crucial for a successful synthesis.

  • Pyridine Core: 2,4-Dichloropyridine or 2-chloro-4-hydroxypyridine (which exists as its tautomer, 2-chloro-1H-pyridin-4-one) are the most common precursors.[1][2][3]

  • Amine Source: Anhydrous methylamine, either as a gas or a solution in a polar aprotic solvent like THF or ethanol, is required.[4]

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated during the amination reaction.[5]

  • Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or alcohols are typically used for the amination step. The choice of solvent can significantly impact reaction rate and side-product formation.

Q3: I am having trouble purifying my final product. It appears as multiple spots on TLC and broad peaks in NMR. Is it impure?

A3: This is a very common issue and is most likely due to tautomerism, not necessarily impurities. The 4-hydroxy pyridine moiety exists in a tautomeric equilibrium with its corresponding pyridone form (2-(methylamino)-1H-pyridin-4-one).[6] This equilibrium is solvent and pH-dependent and can lead to:

  • Multiple, often overlapping, spots on TLC plates.

  • Broadened peaks in NMR spectra due to chemical exchange between the two forms.[6]

Solution:

  • Solvent Screening for Crystallization: Since the equilibrium is solvent-dependent, a systematic screening of different solvents for recrystallization can favor the crystallization of a single tautomer.

  • pH Adjustment: Carefully adjusting the pH of the aqueous solution before extraction or crystallization can shift the equilibrium to favor one form.

  • Derivatization: For analytical confirmation, derivatizing the hydroxyl/amide group can provide a single, stable compound that is easier to characterize.

Q4: What are the key safety considerations for this synthesis?

A4: Standard laboratory safety protocols should be followed, with special attention to:

  • Methylamine: This is a flammable and corrosive gas or solution with a strong, pungent odor. It should be handled in a well-ventilated fume hood.

  • Chlorinated Pyridines: These compounds can be toxic and irritants. Avoid inhalation and skin contact.

  • Pressure Reactions: Amination reactions, especially with gaseous methylamine, are often performed in sealed pressure vessels. Ensure the vessel is rated for the expected pressure and temperature, and use a blast shield.

  • Exothermic Reactions: The amination reaction can be exothermic. Use controlled addition of reagents and adequate cooling to manage the reaction temperature.

Part 2: Troubleshooting & Optimization Guide

This guide provides solutions to specific problems encountered during the synthesis.

Issue 1: Low or No Yield of 2-(methylamino)-4-chloropyridine (from 2,4-dichloropyridine)
Possible CauseScientific Rationale & Recommended Solution
Insufficient Reactivity The C-Cl bond in dichloropyridine is activated towards nucleophilic attack, but high activation energy can still lead to slow reactions. Solution: Increase the reaction temperature. Reactions are often run from 80°C to 120°C in a sealed vessel. Using a more polar aprotic solvent like DMF or DMSO can also accelerate the SNAr reaction.
Suboptimal Stoichiometry Using only one equivalent of methylamine can lead to incomplete conversion, as the HCl byproduct will protonate the amine, rendering it non-nucleophilic. Solution: Use an excess of methylamine (2.2 to 3 equivalents) to act as both the nucleophile and the acid scavenger. Alternatively, use 1.1 equivalents of methylamine and 1.2-1.5 equivalents of a non-nucleophilic base like triethylamine.[5]
Reaction Reversibility / Equilibrium While not common for this type of SNAr, ensuring the removal of the HCl byproduct drives the reaction forward. Solution: The use of an adequate amount of base (as described above) is critical. For challenging substrates, a stronger, non-nucleophilic base could be explored.
Issue 2: Formation of 2,4-bis(methylamino)pyridine Impurity
Possible CauseScientific Rationale & Recommended Solution
Excess Methylamine and High Temperature While the C2 position is more reactive, high temperatures and a large excess of the nucleophile can overcome the activation barrier for substitution at the C4 position, leading to the di-substituted byproduct. Solution: Carefully control the stoichiometry of methylamine to 1.1-1.5 equivalents. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed, preventing over-reaction.
Issue 3: Inefficient Hydrolysis of the 4-Chloro Group
Possible CauseScientific Rationale & Recommended Solution
Harsh Reaction Conditions Acidic or basic hydrolysis of the 4-chloro group can be sluggish and may require high temperatures, which can lead to decomposition of the desired product. Solution: Consider using a metal-catalyzed hydrolysis or switching to a synthetic route that avoids this step (Route B). For direct hydrolysis, a systematic screen of acid/base concentration and temperature is recommended. For example, heating in aqueous HCl (e.g., 6M) or NaOH (e.g., 4M) can be effective.

Part 3: Experimental Protocols & Data

Protocol: Synthesis via Direct Amination of 2-chloro-4-methoxypyridine

This two-step protocol is often preferred for its cleaner reaction profile and higher regioselectivity.

Step 1: Synthesis of 2-(methylamino)-4-methoxypyridine

  • To a pressure-rated reaction vessel, add 2-chloro-4-methoxypyridine (1 equiv.).

  • Add ethanol (5-10 mL per gram of starting material).

  • Add a solution of methylamine (2.5 equiv., e.g., 40% in water or 2M in THF).

  • Seal the vessel and heat the reaction mixture to 90-110°C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-(methylamino)-4-methoxypyridine.

Step 2: Demethylation to 2-(methylamino)pyridin-4-ol

  • Dissolve the purified 2-(methylamino)-4-methoxypyridine (1 equiv.) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add boron tribromide (BBr3) (1.5-2.0 equiv., 1M solution in dichloromethane) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product often precipitates from the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. If it remains in solution, extract with a polar solvent like ethyl acetate or a mixture of chloroform and isopropanol.

Table 1: Optimization Parameters for Amination Step
ParameterRange to ExploreRationale
Temperature 80°C - 140°CBalances reaction rate against potential for side reactions like di-substitution.
Solvent Ethanol, n-Butanol, DMF, DMSO, NMPSolvent polarity can significantly influence the SNAr reaction rate.
Methylamine Equiv. 1.5 - 5.0Ensures complete reaction; excess can act as a base but may promote di-substitution.
Base (optional) TEA, DIPEA (1.2 - 2.0 equiv.)Scavenges HCl if a salt of methylamine is used or if minimal methylamine is desired.

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathway

A common synthetic route for 2-(methylamino)pyridin-4-ol.

G cluster_0 Route A cluster_1 Route B (Preferred) 2,4-Dichloropyridine 2,4-Dichloropyridine 2-(Methylamino)-4-chloropyridine 2-(Methylamino)-4-chloropyridine 2,4-Dichloropyridine->2-(Methylamino)-4-chloropyridine  1. CH3NH2  Solvent, Heat 2-(Methylamino)pyridin-4-ol 2-(Methylamino)pyridin-4-ol 2-(Methylamino)-4-chloropyridine->2-(Methylamino)pyridin-4-ol  2. Hydrolysis  (Acid or Base) 2-Chloro-4-methoxypyridine 2-Chloro-4-methoxypyridine 2-(Methylamino)-4-methoxypyridine 2-(Methylamino)-4-methoxypyridine 2-Chloro-4-methoxypyridine->2-(Methylamino)-4-methoxypyridine  1. CH3NH2  Solvent, Heat 2-(Methylamino)-4-methoxypyridine->2-(Methylamino)pyridin-4-ol  2. Demethylation  (e.g., BBr3)

Caption: Common synthetic routes to 2-(methylamino)pyridin-4-ol.

Diagram 2: Troubleshooting Workflow for Low Yield

A logical workflow for diagnosing low-yield issues.

G Start Low Yield Observed Check_SM Is Starting Material Consumed? (TLC/LC-MS) Start->Check_SM Incomplete Incomplete Reaction Check_SM->Incomplete No Complete Starting Material Consumed Check_SM->Complete Yes Increase_Severity Increase Temp/Time or Change Solvent Incomplete->Increase_Severity Check_Stoichiometry Verify Reagent Stoichiometry Incomplete->Check_Stoichiometry Check_Impurities Analyze Crude for Byproducts (LC-MS/NMR) Complete->Check_Impurities Increase_Severity->Check_SM Check_Stoichiometry->Check_SM Side_Reaction Side Reaction Dominates Check_Impurities->Side_Reaction Major Byproduct Purification_Loss Product Lost During Workup/Purification Check_Impurities->Purification_Loss Clean Crude Optimize_Conditions Lower Temp, Adjust Stoichiometry Side_Reaction->Optimize_Conditions Optimize_Workup Modify Extraction pH, Change Purification Method Purification_Loss->Optimize_Workup

Caption: Troubleshooting workflow for low reaction yield.

References

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]

  • U.S. Patent No. 7,208,603 B2. (2007).
  • Overberger, C. G., Kogon, I. C., & Minin, R. (1954). 2-(Dimethylamino)pyrimidine. Organic Syntheses, 34, 44. [Link]

  • Chem-Impex International. 2-Amino-4-chloropyridine. [Link]

  • Siddiqui, Z. N., et al. (2019). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 24(19), 3593. [Link]

  • Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(7), 1744. [Link]

Sources

Technical Support Center: Stabilizing 2-(Methylamino)pyridin-4-ol in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for handling 2-(methylamino)pyridin-4-ol . As an electron-rich active pharmaceutical ingredient (API), this compound presents unique stability challenges in solution. This guide is designed for researchers and drug development professionals to understand the mechanistic causes of oxidative degradation and implement field-proven, self-validating protocols to ensure experimental integrity.

Mechanistic Overview: The Vulnerability of Aminopyridinols

To effectively stabilize a molecule, we must first understand why it degrades. 2-(methylamino)pyridin-4-ol features a pyridine ring substituted with two strongly electron-donating groups: a methylamino group at position 2 and a hydroxyl group at position 4.

These functional groups push electron density into the aromatic ring via resonance. While this is useful for target binding in pharmacology, it drastically lowers the molecule's oxidation potential. In the presence of dissolved oxygen and trace transition metals (like Fe³⁺ or Cu²⁺ from glassware or buffer salts), the molecule undergoes single-electron transfer (SET) auto-oxidation. This process generates reactive oxygen species (ROS) and API radicals, which rapidly polymerize into highly colored quinone-imine degradants [1].

OxidationPathway API 2-(methylamino)pyridin-4-ol (Electron-Rich API) Radical API Radical Intermediate API->Radical + ROS O2 Dissolved Oxygen (O2) ROS Reactive Oxygen Species (Superoxide, Peroxides) O2->ROS Auto-oxidation Metals Trace Metals (Fe, Cu) Metals->ROS Catalysis Degradant Quinone-imine Polymers (Pink/Brown Discoloration) Radical->Degradant Polymerization Intervention1 Deoxygenation (Argon/N2) Intervention1->O2 Intervention2 Chelators (EDTA) Intervention2->Metals Intervention3 Antioxidants (Ascorbic Acid) Intervention3->ROS Intervention3->Radical

Diagram 1: Auto-oxidation pathway of 2-(methylamino)pyridin-4-ol and targeted chemical interventions.

Troubleshooting FAQs

Q1: My 2-(methylamino)pyridin-4-ol solution turns pink or brown over time. What is happening, and how do I stop it?

Analysis: The color change is the universal hallmark of aminopyridine and pyridinol oxidation. The API radicals are dimerizing or polymerizing into extended conjugated systems (quinone-imines or azo compounds) [1]. Solution: You must implement a multi-tiered defense. Deoxygenation alone is rarely sufficient because even parts-per-billion (ppb) levels of oxygen can initiate the radical chain reaction. You must add a chain-breaking antioxidant (like Ascorbic Acid) or a reducing agent (like Sodium Metabisulfite) to scavenge peroxyl radicals before they propagate.

Q2: I rigorously purged my solvent with Argon, but degradation still occurs. What am I missing?

Analysis: You are likely experiencing Fenton-like catalytic oxidation. Trace transition metals (especially iron and copper) leach from borosilicate glassware or are present as impurities in buffer salts. These metals catalyze the conversion of trace oxygen into highly reactive hydroxyl radicals [2]. Solution: Introduce a chelating agent. Adding 0.01% to 0.05% (w/v) Disodium EDTA to your aqueous buffers will sequester these metals, sterically hindering their ability to participate in redox cycling.

Q3: Does the pH of the solution affect its oxidative stability?

Analysis: Yes, significantly. The oxidation potential of 2-(methylamino)pyridin-4-ol is highly pH-dependent. At lower pH levels, the pyridine nitrogen and/or the methylamino group become protonated. Solution: Protonation withdraws electron density from the aromatic ring, making it much harder to oxidize [3]. If your downstream application permits, formulating the stock solution at a slightly acidic pH (e.g., pH 4.0 - 5.5) will dramatically increase the half-life of the API.

Quantitative Excipient Selection

To build a self-validating stabilization matrix, select one agent from the Chelator category and at least one from the Antioxidant category based on your solvent system.

Agent TypeRecommended ExcipientOptimal ConcentrationPrimary Mechanism of Action
Chelator Disodium EDTA0.01% - 0.05% (w/v)Sequesters trace transition metals (Fe, Cu) to prevent catalytic ROS generation [2].
Aqueous Antioxidant Ascorbic Acid0.05% - 0.1% (w/v)Sacrificial reducing agent; rapidly scavenges dissolved oxygen and free radicals [1].
Aqueous Antioxidant Sodium Metabisulfite0.01% - 0.1% (w/v)Reduces hydroperoxides and acts as a potent oxygen scavenger [1].
Organic Antioxidant BHT (Butylated hydroxytoluene)0.01% - 0.02% (w/v)Chain-breaking antioxidant ideal for lipid-based or purely organic solvent systems.

Standard Operating Procedure: Stabilized Stock Preparation

This protocol is designed as a self-validating system . By preparing a parallel "control" vial lacking antioxidants, you can visually verify the efficacy of your stabilization matrix over time, ensuring trustworthiness in your experimental results.

Step-by-Step Methodology
  • Solvent Preparation & pH Adjustment: Prepare your base aqueous buffer. If compatible with your assay, adjust the pH to 4.5 - 5.5 using dilute HCl to protonate the API and reduce electron density [3].

  • Primary Deoxygenation: Transfer the solvent to a heavy-walled flask. Sparge vigorously with high-purity Argon (or Nitrogen) for a minimum of 30 minutes. Use a fine-porosity glass frit for optimal gas dispersion.

  • Excipient Addition: While maintaining a gentle Argon headspace, add 0.05% (w/v) Disodium EDTA and 0.1% (w/v) Ascorbic Acid. Stir until completely dissolved.

  • API Dissolution: Add the 2-(methylamino)pyridin-4-ol powder to the solution. Self-Validation Step: Simultaneously dissolve the same concentration of API in a separate vial containing only the base buffer (no Argon, no excipients) to serve as a degradation control.

  • Storage & Aliquoting: Filter the stabilized solution through a 0.22 µm PTFE syringe filter into pre-purged amber glass vials. Seal with PTFE-lined caps. Store at -20°C. The control vial should be kept at room temperature under ambient light; it will turn pink/brown within 24-48 hours, validating the necessity of your stabilized batch.

Workflow S1 Step 1 Buffer Prep & pH Control S2 Step 2 Argon Sparging (30 mins) S1->S2 S3 Step 3 Add EDTA & Ascorbic Acid S2->S3 S4 Step 4 Dissolve API Under Inert Gas S3->S4 S5 Step 5 Filter & Store (Amber Vials, -20°C) S4->S5

Diagram 2: Sequential workflow for preparing oxidation-resistant API stock solutions.

References

  • Waterman, K. C., Adami, R. C., Alsante, K. M., Antipas, A. S., Arenson, D. R., Carrier, R., ... & Wright, J. L. (2002). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical Development and Technology, 7(1), 1-32.[Link]

  • Hovorka, S. W., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269.[Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists (2nd Edition). John Wiley & Sons.[Link]

Technical Support Center: Controlling Tautomeric Equilibrium of 2-(methylamino)pyridin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TA-PYR-404 Subject: Tautomeric Control, Analytical Validation, and Synthetic Handling of 2-(methylamino)pyridin-4-one Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Chameleon" Scaffold

You are likely encountering inconsistent analytical data (broad NMR signals, dual LCMS peaks) or unexpected reactivity (O- vs. N-alkylation) with 2-(methylamino)pyridin-4-one .

This is not necessarily a purity issue. This scaffold exists in a dynamic equilibrium between three potential forms, though two dominate in solution.[1] The equilibrium is governed by aromaticity , solvent dielectric constants , and hydrogen bonding capacity .

The Tautomeric Triad
  • Form A (Pyridone): 2-(methylamino)pyridin-4(1H)-one. The dominant form in polar media.

  • Form B (Hydroxypyridine): 4-hydroxy-2-(methylamino)pyridine. Favored in the gas phase and non-polar solvents; often aromatized.

  • Form C (Imino): 2-(methylimino)pyridin-4-one. Rare. Generally energetically unfavorable compared to the amino forms due to loss of exocyclic conjugation, but can be a transient intermediate.

Module 1: Environmental Control (Solvents & pH)

User Question: "Why does my compound look like a single clean peak in DMSO but a mess of broad signals in Chloroform?"

Technical Explanation: The equilibrium is driven by the stabilization of the charge-separated pyridone form.

  • High Dielectric Solvents (DMSO, MeOH, Water): Stabilize the zwitterionic resonance contributor of the Pyridone (Form A) . The equilibrium shifts >95% to Form A.

  • Low Dielectric Solvents (CDCl3, Toluene): Cannot stabilize the dipole. The Hydroxypyridine (Form B) becomes competitive. Furthermore, in non-polar solvents, these molecules often form hydrogen-bonded dimers (A-A, B-B, or A-B), leading to broad, concentration-dependent NMR signals.

Solvent Selection Guide
SolventDielectric Const.[2][3] (

)
Dominant SpeciesAnalytical Recommendation
DMSO-d6 46.7Pyridone (Form A) Recommended. Sharp peaks; locks tautomer.
Methanol-d4 32.7Pyridone (Form A) Good, but exchangeable protons (NH/OH) disappear.
Acetone-d6 20.7Mixture (Fast Exchange)Avoid. Broad peaks likely.
Chloroform-d 4.8Mixture / Dimer AggregatesAvoid. Confusing spectra due to slow exchange/aggregation.
Visualizing the Equilibrium Pathway

Tautomer_Equilibrium Solvent Solvent Environment Pyridone PYRIDONE FORM (A) (Polar / Protic) Favored in DMSO/H2O Solvent->Pyridone High Dielectric (>30) Hydroxy HYDROXY FORM (B) (Non-polar / Aprotic) Favored in Gas/CHCl3 Solvent->Hydroxy Low Dielectric (<10) Pyridone->Hydroxy Fast Exchange (Equilibrium) Dimer H-Bonded Dimers (Broad NMR Signals) Hydroxy->Dimer Aggregation in Non-polar media

Figure 1: Impact of solvent polarity on the tautomeric state and aggregation of 2-aminopyridin-4-ones.

Module 2: Analytical Validation (NMR & LCMS)

User Question: "How do I prove I have the right structure and not a regioisomer or impurity?"

Troubleshooting Protocol:

Step 1: The Carbon-13 Diagnostic

Proton NMR is unreliable due to exchange broadening. Carbon-13 (


C) NMR is the gold standard for distinguishing the carbonyl (pyridone) from the C-OH (hydroxypyridine).
  • Pyridone (C=O): Look for a signal at 170 – 180 ppm .

  • Hydroxypyridine (C-O): Look for a signal at 160 – 166 ppm .

Step 2: The Temperature Titration

If your proton NMR peaks are broad, it indicates "intermediate exchange" on the NMR timescale.

  • Action: Run the NMR at elevated temperature (e.g., 50°C or 323 K) in DMSO-d6.

  • Result: The exchange rate increases, causing broad peaks to coalesce into sharp, averaged signals. If peaks remain broad or split further, you likely have a true impurity, not a tautomer.

Step 3: UV-Vis Confirmation

The chromophores differ significantly.

  • Pyridone:

    
     typically > 280 nm (more conjugation).
    
  • Hydroxypyridine:

    
     typically < 270 nm (resembles pyridine).
    

Module 3: Synthetic & Purification Strategy

User Question: "My compound streaks on silica gel and I lose mass during purification. Why?"

Root Cause: 2-aminopyridin-4-ones are amphoteric but predominantly basic. The acidic silanol groups (Si-OH) on standard silica gel protonate the pyridine nitrogen, turning your compound into a "sticky" cation that binds irreversibly to the column.

Purification SOP (Standard Operating Procedure)

Method A: Deactivated Normal Phase (The "TEA Wash")

  • Pre-treatment: Flush the silica column with Mobile Phase + 1% Triethylamine (Et

    
    N) before loading the sample.
    
  • Elution: Run the column with 1-5% MeOH in DCM + 1% Et

    
    N  (or 1% NH
    
    
    
    OH).
    • Why: The base neutralizes silica acidity and ensures the molecule stays in the free-base form.

Method B: Reverse Phase (C18) - Recommended

  • Buffer: Use 10 mM Ammonium Bicarbonate (pH ~8) or Ammonium Formate (pH ~4).

    • Note: Avoid unbuffered water/acetonitrile; the pH fluctuations will cause peak splitting.

  • Gradient: 0%

    
     40% MeCN. These compounds are very polar and elute early.
    

Module 4: Controlling Reactivity (Alkylation)

User Question: "I want to alkylate the nitrogen (N-Me), but I keep getting O-alkylation. How do I control this?"

Technical Insight: This is a classic Ambident Nucleophile problem. The 2-(methylamino)pyridin-4-one anion can react at the Nitrogen (N1) or the Oxygen (O4).

Reactivity Decision Tree
Desired ProductMechanismReagentsRationale (HSAB Theory)
N-Alkylation (Target: Pyridone)S

2 / Soft-Soft
Base: NaH or K

CO

Solvent: DMF/DMSOElectrophile: Alkyl Iodide
The N-atom is the "softer" nucleophile. Polar aprotic solvents leave the cation "naked," promoting N-attack.
O-Alkylation (Target: Alkoxypyridine)S

1 / Hard-Hard
Base: Ag

CO

or Cs

CO

Solvent: Toluene/BenzeneElectrophile: Alkyl Halide
Silver (Ag

) coordinates the halide, forcing an S

1-like character. The "hard" carbocation prefers the "hard" Oxygen.
Workflow Diagram: Troubleshooting Reactivity

Reactivity_Flow Start Target: Alkylation of 2-(methylamino)pyridin-4-one Choice Which atom do you want to alkylate? Start->Choice Path_N N-Alkylation (Pyridone) Choice->Path_N I want the C=O intact Path_O O-Alkylation (Alkoxypyridine) Choice->Path_O I want the Aromatic Ether Cond_N Conditions: Solvent: DMF or DMSO Base: NaH or K2CO3 Theory: Thermodynamic Control Path_N->Cond_N Cond_O Conditions: Solvent: Toluene or DCM Base: Ag2CO3 (Silver salts) Theory: Kinetic/Hard-Soft Control Path_O->Cond_O

Figure 2: Synthetic decision tree for selective alkylation based on HSAB principles.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and delivery. Journal of Computer-Aided Molecular Design. Link

  • Baranac-Stojanović, M. (2014). Theoretical analysis of the aromaticity of 2- and 4-pyridone and their tautomers. RSC Advances. Link

  • BenchChem Technical Guides. (2025). Purification of 2-aminopyridine derivatives and tautomeric troubleshooting.Link

  • Cui, Z., et al. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects.[4][5] Organic & Biomolecular Chemistry.[3][4][6] Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Technical Support Center: Purification of 2-(methylamino)pyridin-4-ol

[1][2]

Executive Summary

This guide addresses the purification of 2-(methylamino)pyridin-4-ol , a critical intermediate often used in kinase inhibitor synthesis.[1] This molecule presents unique purification challenges due to its amphoteric nature and prototropic tautomerism (equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms).[1]

Successful isolation requires managing three specific impurity classes:

  • Oxidative Color Bodies: Dark tars formed by electron-rich aminopyridine oxidation.[1]

  • Inorganic Salts: Trapped halides resulting from neutralization steps.[1]

  • Regioisomers: Co-eluting 4-amino-2-hydroxypyridine byproducts.

Part 1: The Purification Decision Matrix

Before beginning, identify your primary contaminant profile to select the correct workflow.

Purification_WorkflowStartCrude 2-(methylamino)pyridin-4-olCheckIdentify Primary ImpurityStart->CheckColorDark/Tarry(Oxidation Products)Check->ColorVisual InspectionSaltsHigh Ash Content(Inorganic Salts)Check->SaltsResidue on IgnitionIsomersRegioisomers(Wrong Substitution)Check->IsomersLC-MS / NMRAction_ColorAdsorptive Filtration(Activated Carbon)Color->Action_ColorAction_SaltsIsoelectric Precipitation(pH Swing)Salts->Action_SaltsAction_IsomersSelective Recrystallization(Solvent Polarity)Isomers->Action_IsomersFinalPure Product(>98% HPLC)Action_Color->FinalAction_Salts->FinalAction_Isomers->Final

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Removing "Sticky" Color Impurities

User Issue: "My crude material is a dark brown tar/oil, even though the product should be an off-white solid. Recrystallization isn't working."

Root Cause: Aminopyridines are electron-rich and prone to air oxidation, forming extended conjugated systems (azo-dimers or N-oxides) that "pi-stack" with your product, inhibiting crystallization.[1]

Protocol: The "Hot Carbon" Polish

  • Dissolution: Dissolve the crude tar in the minimum amount of 10% aqueous acetic acid . The protonation of the pyridine nitrogen (pKa ~6.[2]5) breaks up intermolecular hydrogen bonding.[1][2]

  • Adsorption: Add Activated Carbon (Darco G-60 or equivalent) at 5-10% w/w relative to the crude mass.[1]

  • Heat: Stir at 50-60°C for 30 minutes. Do not boil, as this can generate fine carbon particles that are hard to filter.[1]

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad.[1] The filtrate should be significantly lighter (pale yellow).[2]

  • Recovery: Neutralize the filtrate with NaOH to pH 7-8 to precipitate the product (see Module B).

Scientific Rationale: The oxidized impurities are generally less polar and have larger planar surface areas than the target molecule. They adsorb preferentially to the non-polar graphene sheets of the activated carbon, while the protonated target molecule remains in the aqueous phase [1].[2]

Module B: Desalting & Isoelectric Precipitation

User Issue: "I neutralized my reaction with HCl/NaOH, and now my product has 20% ash content. It's trapped with NaCl."[1]

Root Cause: 2-(methylamino)pyridin-4-ol is a zwitterion .[1] It is soluble in acid (cationic form) and soluble in strong base (anionic form), but has minimum solubility at its isoelectric point (pI).[1][2]

Protocol: The pH Swing

  • Acidify: Dissolve crude material in water by adjusting pH to < 3.0 using 2M HCl.

  • Filter: Filter off any non-basic insolubles.

  • Neutralize (The Critical Step): Slowly add 2M NaOH or saturated NaHCO₃ while monitoring with a calibrated pH meter.

    • Target pH:7.2 – 7.8 .

    • Observation: The solution will become cloudy as the zwitterionic form (neutral net charge) precipitates.[2]

  • Digest: Stir the slurry at 0-5°C for 2 hours to ripen the crystals.

  • Wash: Filter and wash the cake with ice-cold water (2x). This removes the dissolved NaCl while the organic product remains on the filter.

Data: Solubility vs. pH Profile

pH StateSpecies DominanceSolubility
pH < 4 Cation (Pyridinium)High (Soluble)
pH 7.5 Neutral (Zwitterion)Low (Precipitates)
pH > 11 Anion (Phenolate)High (Soluble)

Note: This behavior confirms the amphoteric nature of 4-hydroxypyridines [2].[1]

Module C: Removing Regioisomers

User Issue: "LC-MS shows a persistent impurity at the same mass (M+1 = 125). It tracks with my product."

Root Cause: This is likely 4-amino-1-methylpyridin-2(1H)-one or 4-amino-2-hydroxypyridine , a common byproduct if the synthesis involved nucleophilic substitution on a di-halo pyridine.[1]

Protocol: Dielectric Tuning Recrystallization Regioisomers often have subtly different dipole moments.[1]

  • Solvent Choice: Use Ethanol/Water (9:1) .[1]

  • Procedure:

    • Dissolve crude solid in boiling EtOH/Water.

    • Allow to cool slowly to room temperature.[1]

    • Crucial Step: If oiling occurs, re-heat and add a seed crystal of pure material.[2]

  • Alternative: If the impurity persists, switch to Ethyl Acetate/Methanol (5:1) . The less polar regioisomer often remains in the mother liquor of the ester solvent.

Part 3: Mechanistic Visualization

Understanding the tautomerism is vital for handling this compound. In solution, the pyridone form often dominates, which dictates its high melting point and poor solubility in non-polar solvents like dichloromethane.[2]

Tautomerismcluster_0Tautomeric Equilibriumcluster_1pH Dependent StatesHydroxyPyridin-4-ol Form(Aromatic, favored in gas phase)PyridonePyridin-4(1H)-one Form(Polar, favored in solid/solution)Hydroxy->PyridoneH-shiftCationCation (pH < 4)SolubleZwitterionZwitterion (pH ~7.5)InsolubleCation->Zwitterion+ OH-AnionAnion (pH > 11)SolubleZwitterion->Anion+ OH-

Figure 2: Tautomeric equilibrium and pH-dependent ionic states affecting solubility [3].[1][2]

Part 4: Analytical Validation

Once purified, validate the material using these specific markers:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methoxy singlet (~3.8 ppm) if starting from a methoxy precursor.[1][2] The N-Methyl group should appear as a doublet (coupling to NH) around 2.8 ppm.[1][2]

  • HPLC: Run a gradient of Water (0.1% TFA) : Acetonitrile. The zwitterion is very polar; ensure your column can retain it (use a T3 or AQ type column).[2]

  • Ash Test: Perform a "Residue on Ignition" test. Result should be <0.1% to confirm salt removal.[1]

References

  • BenchChem Technical Support. (2025).[1][2][3] Removal of color impurities from aminopyridines via adsorption.[1][4] Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1] Properties and Solubility of 2-Amino-4-methylpyridine (Analogous Chemistry). Retrieved from [1][2]

  • National Institutes of Health (PubChem). (2025).[1][2] Compound Summary: 2-(methylamino)pyridin-4-ol Tautomerism.[1] Retrieved from [1][2]

  • Google Patents. (2015).[1][2] Method for purification of aminopyridines (CN104447523A).[2] Retrieved from [1][2]

Technical Support Center: Reaction Temperature Optimization for 2-Amino-4-hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-4-hydroxypyridine (also known as 2-aminopyridin-4-ol). This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry and drug development[1]. Because its synthesis involves overcoming significant activation energy barriers or relying on temperature-sensitive biocatalysts, precise thermal control is the most critical variable for maximizing yield and purity.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and validated protocols for both chemical and biocatalytic synthesis routes.

Synthesis Workflow & Thermal Dependencies

The following diagram illustrates the divergent thermal requirements based on your chosen synthetic route.

SynthesisWorkflow Start Starting Material: 2-Amino-4-chloropyridine ChemRoute Chemical Route Alkaline Hydrolysis (NaOH) Start->ChemRoute BioRoute Biocatalytic Route Burkholderia sp. MAK1 Start->BioRoute TempReflux Reflux (~100°C) Overcomes Activation Energy ChemRoute->TempReflux Heat TempOptimalBio 30°C - 35°C Optimal Enzymatic Activity BioRoute->TempOptimalBio Incubate TempDenature 40°C - 45°C Biocatalyst Inactivation BioRoute->TempDenature Overheating Cooling Cooling to Room Temp Neutralization (pH ~7) TempReflux->Cooling Complete Conversion TempOptimalBio->Cooling High Regioselectivity Failure Reaction Failure / Low Yield TempDenature->Failure Denaturation Product Target Product: 2-Amino-4-hydroxypyridine (Precipitate) Cooling->Product Precipitation

Workflow of 2-amino-4-hydroxypyridine synthesis detailing temperature dependencies.

Troubleshooting Guides & FAQs

Q1: Why is reflux temperature strictly required for the alkaline hydrolysis of 2-amino-4-chloropyridine? A: The conversion of 2-amino-4-chloropyridine to 2-amino-4-hydroxypyridine proceeds via a Nucleophilic Aromatic Substitution (


) mechanism. The amino group at the 2-position donates electron density into the pyridine ring via resonance (

effect), making the 4-position significantly less electrophilic. Therefore, operating at reflux (approximately 100°C in aqueous NaOH) is mandatory to provide the kinetic energy required to overcome this high activation energy barrier and drive the substitution of the chloride leaving group[1].

Q2: I am using the biocatalytic route with Burkholderia sp. MAK1. Why does my yield drop to zero when the bioreactor exceeds 40°C? A: Whole-cell biocatalysis relies entirely on the structural integrity of the active enzymes. Research demonstrates that the bioconversion of 4-chloropyridin-2-amine to 2-amino-4-hydroxypyridine by Burkholderia sp. MAK1 is optimal strictly between 30 °C and 35 °C[2]. Temperatures reaching 40 °C to 45 °C disrupt the non-covalent interactions (hydrogen bonds, van der Waals forces) that maintain the tertiary structure of the hydroxylase enzymes. This causes rapid thermal denaturation and irreversible inactivation of the biocatalyst[2].

Q3: During the classic nitration/reduction/hydroxylation route from a bare pyridine ring, why is low-temperature control critical in the initial steps? A: The initial nitration of pyridine using mixed acids (concentrated nitric and sulfuric acid) is a highly exothermic process[3]. Failing to maintain a low temperature will result in runaway exothermic reactions, leading to the loss of regiocontrol and the formation of poly-nitrated side products. Strict cooling ensures high regioselectivity before you proceed to the reduction and hydroxylation phases[3].

Q4: How does temperature impact the final isolation and precipitation of the product? A: 2-Amino-4-hydroxypyridine has a highly temperature-dependent solubility profile; it is slightly soluble in water but precipitates efficiently at a neutral pH when cold[1]. If you attempt to neutralize the reaction mixture (pH ~7) while it is still hot, the compound will remain solvated. Cooling the mixture to room temperature before neutralization decreases the kinetic energy of the water molecules, minimizing solvation and maximizing the yield of the precipitated solid[1].

Quantitative Data: Temperature Optimization Summary

Synthesis RouteTemperature RangeMechanistic PurposeExpected Outcome / Yield Impact
Chemical Hydrolysis Reflux (~100°C)Overcomes

activation energy barrier
High conversion; required for chloride cleavage[1]
Biocatalytic Conversion 30°C – 35°CMaintains optimal enzyme tertiary structureMaximum production rate (~97% conversion)[2]
Biocatalytic Conversion 40°C – 45°CInduces thermal denaturation of biocatalystReaction halts; biocatalyst permanently inactivated[2]
Product Isolation 0°C – 25°CDecreases aqueous solubility at neutral pHMaximizes solid precipitate recovery[1]

Validated Experimental Protocols

Protocol A: Chemical Synthesis via Alkaline Hydrolysis

This self-validating protocol ensures complete conversion through thermal activation and pH-driven isolation.

  • Reaction Setup: Suspend 1 equivalent of 2-amino-4-chloropyridine in an aqueous solution of a strong base (e.g., Sodium Hydroxide, NaOH)[1].

  • Thermal Activation: Heat the mixture under reflux (~100°C) with continuous, vigorous stirring.

  • In-Process Control: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is complete when the starting material spot is entirely consumed[1].

  • Thermal Quenching: Once complete, remove the heat source. Critical Step: Allow the reaction vessel to cool completely to room temperature (20°C–25°C) before proceeding to the next step[1].

  • Neutralization & Precipitation: Carefully adjust the pH of the cooled solution to neutral (pH ~7) using hydrochloric acid (HCl). The combination of low temperature and neutral pH will force the 2-amino-4-hydroxypyridine to precipitate out of the solution[1].

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove any remaining inorganic salts, then dry under a vacuum[1].

Protocol B: Biocatalytic Oxyfunctionalization

This protocol utilizes whole cells for environmentally friendly, highly regioselective synthesis.

  • Biocatalyst Preparation: Culture Burkholderia sp. MAK1 cells in a suitable medium and induce enzyme activity using 2-hydroxypyridine[2].

  • Substrate Addition: Introduce the precursor (e.g., 4-chloropyridin-2-amine) into the bioreactor[2].

  • Temperature-Controlled Incubation: Set the bioreactor's thermal jacket to maintain a strict internal temperature between 30°C and 35°C. This specific window yields the maximum production rate (up to 7.4 mg per gram of biomass per hour)[2].

  • Thermal Monitoring: Continuously monitor the reactor. If the temperature approaches 40°C, immediately engage active cooling to prevent irreversible inactivation of the biocatalyst[2].

  • Harvesting: Incubate for approximately 6 hours. At this optimized temperature, conversion should reach near completion (~97%). Extract the product using standard downstream liquid-liquid extraction or precipitation techniques[2].

References

1.[1] 2-Amino-4-hydroxypyridine | 33631-05-9 - Benchchem. benchchem.com. 2.[3] 2-Amino-4-hydroxypyridine Manufacturer & Supplier China - Pipzine Chemicals. pipzine-chem.com. 3.[2] Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. researchgate.net.

Sources

Technical Support Center: Purification of 2-(Methylamino)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #PUR-2M4OH-SEP Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Problem Definition

User Issue: "I cannot separate 2-(methylamino)pyridin-4-ol from my starting material (likely 2-chloro-4-hydroxypyridine) using standard silica chromatography. The product streaks, co-elutes, or remains stuck at the baseline."

Technical Diagnosis: The separation failure stems from a misunderstanding of the target molecule's behavior in solution. 2-(Methylamino)pyridin-4-ol is not a simple pyridine; it is a vinylogous urea capable of distinct tautomerism.

  • Tautomerism: In solution, the compound predominantly exists as the 2-(methylamino)pyridin-4(1H)-one (pyridone) tautomer, which is highly polar and forms strong hydrogen bonds with silica silanols.

  • Amphoterism: It possesses a basic nitrogen (exocyclic amine/ring nitrogen system) and an acidic proton (phenolic OH / amide NH).

  • pKa Mismatch: The key to separation lies in exploiting the significant basicity difference between the product (electron-rich) and the starting material (electron-deficient).

Physicochemical Profiling (The "Why")

Before attempting purification, you must visualize the molecular behavior. The "ol" suffix is IUPAC-correct but mechanistically misleading.

The Tautomerism Trap

Standard silica chromatography relies on adsorption/desorption equilibrium. The pyridone tautomer binds irreversibly to acidic silanol groups on standard silica gel, causing the "streaking" you observe.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Chromatographic Consequence Hydroxy 4-Hydroxy Form (Aromatic, Less Polar) Predominant in Gas Phase Pyridone 4-Pyridone Form (Polar, H-Bond Donor/Acceptor) Predominant in Solution/Solid Hydroxy->Pyridone  Spontaneous   Silica Silica Gel Interaction (Acidic Silanols) Pyridone->Silica Strong H-Bonding Result Result: Peak Tailing & Irreversible Adsorption Silica->Result

Figure 1: The equilibrium shifts toward the polar pyridone form in solution, leading to strong interactions with stationary phases.

The pKa Leverage (The Solution)

This is your primary separation vector. We exploit the difference in basicity between the product and the starting material (SM).

CompoundStructure TypeEstimated pKa (Conj. Acid)Charge at pH 4.0
Product: 2-(methylamino)pyridin-4-olElectron-Rich Aminopyridine~7.0 - 8.0 Cationic (+)
SM: 2-chloro-4-hydroxypyridineElectron-Poor Halopyridine< 1.0 Neutral (0)
  • Insight: The electron-donating methylamino group makes the product significantly more basic than the starting material, where the chlorine atom withdraws electron density.

Recommended Protocols

Protocol A: Strong Cation Exchange (SCX) – The Gold Standard

Best for: Removing non-basic impurities (like 2-chloro-4-hydroxypyridine) and salts. Mechanism: "Catch and Release."

Materials:

  • SCX Cartridge (e.g., polymer-based strong cation exchanger).

  • Loading Buffer: 0.1 M HCl or 50% MeOH/Water adjusted to pH 3.

  • Wash Solvent: Methanol (MeOH).

  • Elution Buffer: 2M Ammonia (NH₃) in MeOH.

Step-by-Step Workflow:

  • Conditioning: Flush SCX cartridge with 2 column volumes (CV) of MeOH, then 2 CV of Loading Buffer.

  • Loading: Dissolve crude mixture in minimal Loading Buffer (pH ~3). Apply to cartridge.

    • Chemistry: At pH 3, the Product (pKa ~7) is protonated and binds to the resin. The SM (pKa < 1) remains neutral/deprotonated and does not bind.

  • Washing: Elute with 3-5 CV of MeOH.

    • Result: The non-basic Starting Material and neutral impurities wash away.

  • Elution: Elute with 2M NH₃ in MeOH.

    • Chemistry: The ammonia deprotonates the product, releasing it from the resin.

  • Concentration: Evaporate the ammoniacal filtrate to obtain the purified free base.

SCX_Workflow Start Crude Mixture (Product + SM) Acidify Acidify to pH 3.0 Start->Acidify Load Load onto SCX Resin Acidify->Load Decision Binding Event Load->Decision Wash Wash with MeOH Decision->Wash Product Binds (+) Waste Waste: Contains 2-Cl-4-OH (SM) (Does not bind) Decision->Waste SM Flows Through (0) Elute Elute with 2M NH3/MeOH Wash->Elute Final Pure Product (Free Base) Elute->Final

Figure 2: SCX Catch-and-Release strategy exploits the basicity gap between the aminopyridine product and the chloropyridine starting material.

Protocol B: Modified Flash Chromatography

Best for: Large scale purification where SCX is cost-prohibitive. Critical Adjustment: You must deactivate the silica.

Mobile Phase System:

  • DCM / MeOH / NH₄OH (aq)

  • Ratio: Start at 90:9:1. If too slow, move to 80:18:2.

  • Note: The ammonium hydroxide competes with the product for the active silanol sites, reducing streaking.

Alternative Stationary Phase:

  • Amine-functionalized Silica (NH₂-SiO₂): This prevents the acidic interaction entirely. Use a simple DCM/MeOH gradient.

Troubleshooting FAQ

Q: My product is water-soluble. How do I extract it from the aqueous reaction mixture? A: Avoid standard EtOAc/Water extraction; the partition coefficient (


) is too low.
  • Option 1: Evaporate to dryness and use Protocol A (SCX).

  • Option 2: Continuous extraction with n-butanol or isopropanol/CHCl₃ (1:3) .

  • Option 3: "Salting out" with NaCl may help drive the organic product into THF or acetonitrile, but this is often inefficient for pyridones.

Q: I see two spots on TLC that merge. Is this the impurity? A: Not necessarily. This is often a "ghost spot" caused by the tautomerism or protonation state changes on the silica plate.

  • Test: Add a drop of triethylamine (TEA) to your TLC eluent. If the two spots merge into one tight spot, it was a tautomer/ionization artifact, not an impurity.

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, but standard acidic buffers (0.1% TFA) may cause the product to elute in the void volume (too polar).

  • Fix: Use a basic buffer (10mM Ammonium Bicarbonate, pH 10) or "ion-pairing" agents (though ion-pairing makes mass spec difficult). High pH suppresses the ionization of the amine, increasing retention on C18.

References & Grounding

  • Tautomerism of Hydroxypyridines:

    • Source: IUPAC Gold Book & PubChem. 4-Hydroxypyridines exist in equilibrium with 4(1H)-pyridones.

    • Link:

  • Basicity of Aminopyridines:

    • Data: 2-Aminopyridine pKa = 6.86. 2-Chloropyridine pKa = 0.72.

    • Source: NIST Chemistry WebBook & Bordwell pKa Table.

    • Link:

  • SCX Purification Methodology:

    • Context: Standard protocol for separating basic amines from non-basic neutrals in medicinal chemistry.

    • Source: "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography" (PubMed).[1]

    • Link:

  • Synthesis Context (Starting Materials):

    • Context: Nucleophilic aromatic substitution of 2-chloro-4-hydroxypyridine.

    • Source: "Synthesis and purification method of 2-amino-4-methylpyridine" (Google Patents - Analogous chemistry).

    • Link:

Sources

Validation & Comparative

Comparative Analysis of Solvent-Dependent 1H NMR Spectral Profiles: 2-(methylamino)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 1H NMR acquisition protocols for 2-(methylamino)pyridin-4-ol , a compound exhibiting complex tautomeric behavior. Unlike rigid small molecules, this substrate's spectral "performance" is strictly dictated by the solvent system chosen.

We compare the Optimized Protocol (DMSO-d6) against common alternatives (CD3OD and D2O/TFA ). The data demonstrates that while Methanol-d4 offers superior resolution for the carbon backbone, it fails to capture critical exchangeable protons necessary for confirming the 2-pyridone tautomer. Consequently, DMSO-d6 is established as the primary standard for structural elucidation, while acidic D2O serves as a validation tool for cationic characterization.

Structural Dynamics & Tautomerism

To interpret the NMR spectrum, one must first accept that the "hydroxy" name is a misnomer in solution. 4-hydroxypyridines exist in a solvent-dependent equilibrium between the 4-pyridinol (aromatic) and 4-pyridone (keto-like) forms.

For 2-(methylamino)pyridin-4-ol, the 2-amino-4-pyridone tautomer is thermodynamically dominant in polar solvents. This results in a loss of aromaticity in the pyridine ring, significantly shielding the H3 and H5 protons compared to standard pyridine models.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the competing forms and the proton transfer pathway that dictates the observed signals.

Tautomerism cluster_0 Minor Form (Aromatic) cluster_1 Major Form (Polar Solvent) Pyridinol 4-Pyridinol Form (Aromatic Ring) -OH Signal visible Pyridone 4-Pyridone Form (NH on Ring) C=O Character Pyridinol->Pyridone Solvent Stabilization (DMSO/MeOH) Pyridone->Pyridinol Non-polar/Gas Phase

Figure 1: Tautomeric equilibrium shifting toward the 4-pyridone form in polar media, altering chemical shifts (


) and coupling constants (

).

Comparative Analysis of Solvent Systems

This section objectively compares the "performance" of three distinct solvent systems in characterizing the molecule.

System A: DMSO-d6 (The Gold Standard)
  • Mechanism: High polarity (

    
    ) stabilizes the zwitterionic/pyridone form. High viscosity and hydrogen-bond accepting capability slow down proton exchange.
    
  • Performance:

    • Pro: Visualizes the Ring-NH (broad, ~10-11 ppm) and the exocyclic Amino-NH (quartet, ~6-7 ppm).

    • Pro: Confirms the coupling between the N-Methyl group and the Amino-NH (N-Me appears as a doublet).

    • Con: Water peak at 3.33 ppm can obscure the N-Methyl signal if the sample is "wet."

  • Verdict: Preferred for full structural assignment.

System B: Methanol-d4 (CD3OD) (The High-Res Alternative)
  • Mechanism: Protic solvent that facilitates rapid Hydrogen/Deuterium (H/D) exchange.

  • Performance:

    • Pro: Sharper line shapes due to lower viscosity than DMSO.

    • Con: Total loss of Ring-NH, Amino-NH, and OH signals (exchanged to D).

    • Con: The N-Methyl group collapses from a doublet to a singlet, removing a key connectivity check.

  • Verdict: Useful only for purity checks of the carbon backbone; inadequate for structural proof.

System C: D2O + TFA-d (The Cationic Probe)
  • Mechanism: Acidification forces protonation, likely at the carbonyl oxygen (restoring aromaticity) and the exocyclic amine.

  • Performance:

    • Pro: Shifts all ring signals downfield (deshielding) due to positive charge.

    • Pro: Resolves overlaps seen in DMSO.

  • Verdict: Validation tool to confirm basic nitrogen sites.

Experimental Data: Predicted Spectral Comparison

The following table contrasts the expected chemical shifts (


) and multiplicities. Note the dramatic shift in the N-Methyl coupling between DMSO and Methanol.
AssignmentProton TypeDMSO-d6 (

ppm)
Multiplicity (

Hz)
CD3OD (

ppm)
MultiplicityNotes
Ring NH Amide-like10.8 - 11.2 br sAbsent -Diagnostic for Pyridone
H6 Ring CH7.15 - 7.25d (

)
7.20 - 7.30d

to Ring N
Exocyclic NH Amino6.40 - 6.60 q (

)
Absent -Couples to Me
H5 Ring CH5.45 - 5.55dd (

)
5.50 - 5.60dd

to Ring N
H3 Ring CH5.25 - 5.35d (

)
5.30 - 5.40dMost shielded
N-Me Methyl2.70 - 2.75 d (

)
2.80 - 2.85 s CRITICAL DIFFERENCE

Table 1: Comparative spectral data. Note that H3 and H5 are significantly upfield (< 6.0 ppm) compared to standard pyridine, confirming the electron-rich enaminone character of the 4-pyridone form.

Detailed Experimental Protocol

To replicate the "Gold Standard" (DMSO-d6) results, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Massing: Weigh 5.0 – 8.0 mg of 2-(methylamino)pyridin-4-ol into a clean vial.

    • Why: Concentrations < 2 mg may loose the NH signal to baseline noise; > 10 mg may cause aggregation broadening.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).

    • Pre-check: Ensure DMSO is from a fresh ampoule. Absorbed atmospheric water (peak at 3.33 ppm) will overlap with the N-Methyl doublet (~2.75 ppm) or its satellite peaks.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be clear.

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Causality: The exchangeable NH protons have long T1 relaxation times. Short D1 (< 1s) will saturate these signals, making them invisible or preventing accurate integration.

  • Scans (NS): Minimum 64 scans.

  • Temperature: 298 K (25°C).

    • Note: If NH peaks are broad, lowering the temperature to 280 K can sharpen them by slowing the exchange rate further.

Phase 3: Processing & Validation Logic

Use the following decision tree to validate your data quality.

Workflow Start Acquire Spectrum (DMSO-d6) CheckMe Check 2.7 ppm Region: Is N-Me a Doublet? Start->CheckMe CheckNH Check 10-11 ppm: Is Ring NH visible? CheckMe->CheckNH Yes (Doublet) FailWater FAIL: Water overlap or Fast Exchange CheckMe->FailWater No (Singlet/Blob) Pass PASS: Structure Confirmed (Pyridone Form) CheckNH->Pass Yes Action1 Action: Dry Sample or Lower Temp to 280K CheckNH->Action1 No (Broad/Missing) Action1->Start Re-acquire

Figure 2: Validation workflow ensuring the observation of critical connectivity features (N-Me coupling and Ring NH).

References

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Data of Heterocycles (Pyridine). University of Wisconsin-Madison.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Pyridones and Hydroxypyridines.[2] Advances in Heterocyclic Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3][4][5] Chem., 62(21), 7512–7515. Link

Sources

Distinguishing 2-(methylamino)pyridin-4-ol from 4-methoxy-2-aminopyridine by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of substituted pyridines, particularly during methylation reactions of 2-aminopyridin-4-ol or nucleophilic substitutions on 2,4-dihalopyridines, researchers frequently encounter regioisomeric mixtures. Distinguishing 2-(methylamino)pyridin-4-ol (Compound A) from its isomer 4-methoxy-2-aminopyridine (Compound B) is a critical quality control step.

While mass spectrometry yields identical


 values (Molecular Formula: 

, MW: 124.14 g/mol ), Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation. The most robust differentiator is the chemical shift and coupling pattern of the methyl group:
  • Compound A (

    
    -Me):  Resonates upfield (
    
    
    
    ppm) and often appears as a doublet.
  • Compound B (

    
    -Me):  Resonates downfield (
    
    
    
    ppm) and appears as a sharp singlet.

Structural Analysis & Tautomerism

Before interpreting spectra, one must understand the dynamic nature of these molecules in solution.

Compound A: 2-(methylamino)pyridin-4-ol

This compound is subject to prototropic tautomerism . In polar aprotic solvents like DMSO-


, 4-hydroxypyridines often favor the 4-pyridone  tautomer (

at the ring nitrogen). Consequently, the species in solution is likely 2-(methylamino)pyridin-4(1H)-one .
  • Key Feature: The methyl group is attached to the exocyclic nitrogen (

    
    ).
    
  • Exchangeable Protons: The ring

    
     and the exocyclic 
    
    
    
    are both liable to exchange, but in dry DMSO, the exocyclic
    
    
    often couples to the methyl protons.
Compound B: 4-methoxy-2-aminopyridine

This molecule is locked in the pyridine form due to the


-alkylation at position 4.
  • Key Feature: The methyl group is attached to the oxygen (

    
    ).
    
  • Exchangeable Protons: Only the exocyclic primary amine (

    
    ) is exchangeable.
    

Experimental Protocol

To ensure reproducibility and observation of key coupling constants, solvent choice is paramount.

Recommended Solvent: DMSO- [1]
  • Why: Chloroform-

    
     (
    
    
    
    ) often facilitates rapid proton exchange, collapsing the
    
    
    -methyl doublet of Compound A into a singlet. DMSO-
    
    
    suppresses this exchange, preserving the
    
    
    coupling (approx. 4-5 Hz), which is a "smoking gun" for the
    
    
    -methylamino motif.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (Standard).

Spectral Comparison Data

The following table summarizes the diagnostic signals required for identification.

Table 1: Comparative NMR Data (DMSO- )
FeatureCompound A (

-Isomer)
Compound B (

-Isomer)
Mechanistic Basis

H Methyl Shift

2.70 – 2.95 ppm

3.80 – 3.95 ppm
Oxygen is more electronegative than Nitrogen, deshielding the methyl protons significantly more.

H Methyl Multiplicity
Doublet (

,

Hz)
Singlet (

)

-Me couples to the adjacent

proton.

-Me has no adjacent protons for coupling.

C Methyl Shift

27 – 30 ppm

54 – 56 ppm
Carbon attached to Oxygen is significantly deshielded compared to Carbon attached to Nitrogen.
Exchangeable Protons 2 signals (Ring

+ Exocyclic

)
1 signal (Exocyclic

, broad

,

5-6 ppm)
Tautomerism in A creates a distinct ring

signal (often broad,

ppm).
HMBC Correlation Methyl protons

C2
Methyl protons

C4
Defines the connectivity of the alkyl group to the aromatic ring.

Note: If the sample of Compound A contains trace acid or water, the


-Me doublet may collapse to a broad singlet. In this case, the chemical shift (

2.8 ppm) remains the primary identifier.

Advanced Verification: 2D NMR Workflow

While 1D


H NMR is usually sufficient, HMBC (Heteronuclear Multiple Bond Correlation)  is the gold standard for structural proof in drug development filings.
The HMBC Logic
  • Compound A (

    
    -Me):  The methyl protons (
    
    
    
    2.8) will show a strong cross-peak to the carbon at position 2 (C2). C2 is flanked by two nitrogens and typically resonates around
    
    
    150-160 ppm.
  • Compound B (

    
    -Me):  The methyl protons (
    
    
    
    3.8) will show a strong cross-peak to the carbon at position 4 (C4). C4 is attached to oxygen and typically resonates around
    
    
    160-170 ppm.

Decision Tree & Workflow

The following diagram illustrates the logical flow for analyzing the sample.

NMR_Decision_Tree Start Unknown Isomer Sample (C6H8N2O) Solvent Dissolve in DMSO-d6 (Preserve NH coupling) Start->Solvent H_NMR Acquire 1H NMR Solvent->H_NMR Check_Me Analyze Methyl Region (2.0 - 4.5 ppm) H_NMR->Check_Me Result_A Signal at ~2.8 ppm (Doublet or Broad Singlet) Check_Me->Result_A Upfield Shift Result_B Signal at ~3.8 ppm (Sharp Singlet) Check_Me->Result_B Downfield Shift Confirm_A Identify as: 2-(methylamino)pyridin-4-ol (N-Alkylated) Result_A->Confirm_A Routine ID HMBC_Step Optional: Run HMBC Check Methyl Connectivity Result_A->HMBC_Step Confirm_B Identify as: 4-methoxy-2-aminopyridine (O-Alkylated) Result_B->Confirm_B Routine ID Result_B->HMBC_Step HMBC_Step->Confirm_A Me -> C2 Correlation HMBC_Step->Confirm_B Me -> C4 Correlation

Caption: Analytical workflow for distinguishing N-alkylated vs O-alkylated aminopyridine isomers.

References

  • LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (General principles of electronegativity and shielding: O-Me vs N-Me).

  • PubChem. 4-Methoxy-2-aminopyridine Compound Summary. (Spectral data support for O-methyl shifts).

  • Schlegel, H. B., et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.[1] (Theoretical basis for pyridone tautomer stability).

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (Standard reference for solvent residual peaks in DMSO-d6).

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-(methylamino)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed predictive analysis of the mass spectrometric fragmentation pattern of 2-(methylamino)pyridin-4-ol. Leveraging established principles of mass spectrometry and drawing comparisons with structurally related compounds, we will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small organic molecules.

Introduction to 2-(methylamino)pyridin-4-ol and its Structural Considerations

2-(methylamino)pyridin-4-ol is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A key structural feature of this molecule is its existence in tautomeric forms: the pyridin-4-ol form and the 4-pyridone (or 1H-pyridin-4-one) form. The pyridone tautomer is often the more stable and prevalent form in solution and the gas phase. This tautomerism will significantly influence its fragmentation behavior in mass spectrometry.

Proposed Fragmentation Mechanisms and Pathways

The fragmentation of 2-(methylamino)pyridin-4-ol is anticipated to proceed through several distinct pathways, largely dictated by the ionization method employed.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), the molecule will form a radical cation (M+•). The fragmentation of this molecular ion is expected to be driven by the stability of the resulting fragments. Due to the aromaticity of the pyridine ring, the molecular ion peak is expected to be of reasonable intensity.[1][2]

Key proposed EI fragmentation pathways include:

  • Alpha-Cleavage: A primary fragmentation event for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom.[2][3] In this case, the bond between the methyl group and the amino nitrogen is likely to cleave, resulting in the loss of a hydrogen radical or a methyl radical.

  • Loss of Neutral Molecules: The pyridone tautomer is prone to the elimination of small, stable neutral molecules.[4] A characteristic loss of carbon monoxide (CO) from the pyridone ring is highly probable. The elimination of hydrogen cyanide (HCN) is another common fragmentation pathway for aminopyridines.[5]

  • Ring Cleavage: While less common for stable aromatic systems, subsequent fragmentation of the primary fragment ions can lead to the cleavage of the pyridine ring itself.

EI_Fragmentation M_plus [M]+• m/z 124 frag1 Loss of H• [M-1]+ m/z 123 M_plus->frag1 α-cleavage frag2 Loss of CH3• [M-15]+ m/z 109 M_plus->frag2 α-cleavage frag3 Loss of CO [M-28]+• m/z 96 M_plus->frag3 from pyridone frag4 Loss of HCN [M-27]+ m/z 97 frag3->frag4 further loss ESI_Fragmentation MH_plus [M+H]+ m/z 125 frag_esi1 Loss of CH3NH2 [M+H-31]+ m/z 94 MH_plus->frag_esi1 frag_esi2 Loss of H2O [M+H-18]+ m/z 107 MH_plus->frag_esi2 frag_esi3 Loss of CO [M+H-28]+ m/z 97 MH_plus->frag_esi3

Caption: Proposed ESI-MS/MS fragmentation of protonated 2-(methylamino)pyridin-4-ol.

Summary of Characteristic Fragment Ions

The following table summarizes the predicted key fragment ions for 2-(methylamino)pyridin-4-ol under both EI and ESI conditions.

IonizationProposed m/zProposed FormulaProposed Origin of Fragment
EI 124C6H8N2OMolecular Ion (M+•)
123C6H7N2OLoss of H• from the methylamino group
109C5H5N2OLoss of CH3• from the methylamino group
96C5H8N2Loss of CO from the pyridone tautomer
97C5H7N2OLoss of HCN from the aminopyridine structure
ESI 125C6H9N2OProtonated Molecule ([M+H]+)
107C6H7N2Loss of H2O from the protonated pyridin-4-ol tautomer
97C5H9N2Loss of CO from the protonated pyridone tautomer
94C5H6NOLoss of CH3NH2

Comparison with Structurally Related Compounds

The predicted fragmentation pattern can be better understood by comparing it to the known fragmentation of simpler, related molecules:

  • 4-Pyridone: The mass spectrum of 4-pyridone is dominated by the loss of carbon monoxide (CO) from the molecular ion. This supports the proposed loss of CO from 2-(methylamino)pyridin-4-ol.

  • 2-Aminopyridine: A characteristic fragmentation of 2-aminopyridine is the elimination of hydrogen cyanide (HCN). [6]This suggests that a similar pathway may be active for the title compound.

  • N-Methyl-2-pyridone: The fragmentation of N-methyl-2-pyridone often involves the loss of the methyl group, followed by the loss of CO. This provides a precedent for the expected loss of the methyl group from the exocyclic amino function in 2-(methylamino)pyridin-4-ol.

The presence of both the methylamino and the hydroxyl/oxo groups on the pyridine ring will likely lead to a more complex fragmentation pattern with competing pathways compared to these simpler analogues.

Experimental Protocol for Mass Spectrometric Analysis

The following is a generalized protocol for acquiring the mass spectrum of 2-(methylamino)pyridin-4-ol using a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument equipped with an ESI source.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Infusion and Ionization cluster_2 Mass Analysis cluster_3 Data Analysis sample_prep Dissolve sample in 50:50 Acetonitrile:Water with 0.1% Formic Acid infusion Infuse sample via syringe pump at 5 µL/min sample_prep->infusion ionization Electrospray Ionization (ESI) Positive Ion Mode infusion->ionization ms1_scan Acquire MS1 Scan (m/z 50-500) ionization->ms1_scan ms2_scan Select m/z 125 for CID Acquire MS/MS Scan ms1_scan->ms2_scan data_analysis Analyze spectra for parent and fragment ions ms2_scan->data_analysis

Caption: A typical experimental workflow for ESI-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 2-(methylamino)pyridin-4-ol at a concentration of 1 mg/mL in a suitable solvent such as methanol or dimethyl sulfoxide.

    • For ESI analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) calibrated according to the manufacturer's specifications.

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Set the ESI source parameters for optimal ionization in positive ion mode. Typical parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow of 8-12 L/min.

  • Mass Analysis:

    • MS1 Scan: Acquire a full scan mass spectrum over a mass range of m/z 50-500 to identify the protonated molecule ([M+H]+ at m/z 125).

    • MS/MS Scan (Product Ion Scan): In a separate experiment, select the [M+H]+ ion (m/z 125) as the precursor ion in the quadrupole.

    • Apply collision-induced dissociation (CID) by introducing an inert gas (e.g., argon or nitrogen) into the collision cell. Ramp the collision energy (typically 10-40 eV) to induce fragmentation.

    • Scan the second mass analyzer (TOF) to detect the resulting fragment ions.

  • Data Processing and Interpretation:

    • Process the acquired spectra using the instrument's software.

    • Determine the accurate masses of the precursor and fragment ions.

    • Propose elemental compositions for the observed ions.

    • Correlate the observed fragment ions with the proposed fragmentation pathways to confirm the structure of 2-(methylamino)pyridin-4-ol.

Conclusion

While a definitive fragmentation pattern for 2-(methylamino)pyridin-4-ol requires experimental verification, this guide provides a robust, evidence-based prediction of its behavior under mass spectrometric analysis. By understanding the likely fragmentation pathways and characteristic ions, researchers can more effectively utilize mass spectrometry for the identification and structural confirmation of this and related compounds. The interplay of the methylamino and pyridone functionalities is expected to yield a rich fragmentation spectrum that is highly informative for structural elucidation.

References

  • Mila, D., et al. (2012). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society.
  • Florêncio, H., Vijfhuizen, P. C., Heerma, W., & Dijkstra, G. (1979). Aminopyridines avant Fragmentation par Perte de HCN. Organic Mass Spectrometry, 14(8), 425-429.
  • University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Wang, F., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(11), 1889-1901.
  • NIST. (n.d.). Pyridinium, 1-[(hydroxyphenylmethylene)amino]-2-methyl-, hydroxide, inner salt. In NIST Chemistry WebBook. Retrieved from [Link]

  • Turesky, R. J., et al. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 24(9), 1536-1547.
  • LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • FooDB. (2011). Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). Retrieved from [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1045-1056.
  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy. Retrieved from [Link]

Sources

High-Purity Analysis of 2-(methylamino)pyridin-4-ol: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists Focus: Overcoming polarity and tautomerism challenges in aminopyridinol analysis.

Part 1: The Analytical Challenge

Developing a purity method for 2-(methylamino)pyridin-4-ol presents a "perfect storm" of chromatographic difficulties. Unlike standard pharmaceutical intermediates, this molecule possesses three distinct characteristics that cause conventional C18 methods to fail:

  • Amphoteric Nature: It contains a basic secondary amine (

    
    ) and an acidic phenolic hydroxyl.
    
  • Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between the 4-hydroxypyridine form and the 4-pyridone form. In standard Reversed-Phase (RP) conditions, this rapid interconversion leads to peak broadening or "saddle" peaks.

  • High Polarity: The small skeletal structure (

    
    ) and polar functional groups result in poor retention on hydrophobic stationary phases, often eluting in the void volume (
    
    
    
    ).

This guide objectively compares three distinct separation strategies to identify the most robust protocol for purity determination.

Part 2: Comparative Method Evaluation

We evaluated three method architectures. The goal was to separate the target analyte from two critical synthetic impurities:

  • Impurity A: 2-chloro-4-hydroxypyridine (Starting Material).

  • Impurity B: 2-(methylamino)pyridine (Over-reduction/Side-product).

Summary of Performance Data
FeatureMethod A: Standard C18 Method B: Ion-Pairing (IPC) Method C: HILIC (Recommended)
Stationary Phase C18 (End-capped), 3.5 µmC18, 5 µmAmide-HILIC, 2.7 µm (Fused-Core)
Mobile Phase 0.1% Formic Acid / ACN10mM Octanesulfonate / MeOH10mM NH₄OAc (pH 5.8) / ACN
Retention (

)
0.2 (Elutes in void)4.5 (Strong retention)3.8 (Optimal retention)
Peak Symmetry 0.6 (Fronting/Tailing mix)1.1 (Good)1.2 (Excellent)
MS Compatibility YesNo (Source contamination)Yes
Equilibration Fast (5 min)Slow (>45 min)Moderate (15 min)
Resolution (

)
< 1.0 (Co-elution)> 2.5> 3.0
Detailed Analysis of Methodologies
1. The Failure of Standard C18 (Method A)
  • Mechanism: Hydrophobic interaction.

  • Outcome: The target molecule is too polar. Even at 100% aqueous conditions, the basic nitrogen interacts with residual silanols on the silica surface, while the hydrophilic skeleton prevents partitioning into the C18 ligands.

  • Result: The analyte elutes at the solvent front with severe tailing.

2. The Trap of Ion-Pairing (Method B)
  • Mechanism: Addition of Sodium Octanesulfonate (SOS) creates a neutral ion-pair with the protonated amine, increasing hydrophobicity.

  • Outcome: Excellent retention and peak shape.

  • Critical Flaw: IPC reagents permanently modify the column and are non-volatile. This prevents the use of Mass Spectrometry (LC-MS) for impurity identification. Furthermore, gradient baselines are often unstable, making low-level impurity quantification (LOQ < 0.05%) difficult.

3. The Solution: HILIC Mode (Method C)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography.[1] A water-rich layer forms on the polar stationary phase.[2] Analytes partition between the acetonitrile-rich bulk mobile phase and this water layer.[2][3]

  • Outcome: The polar target is strongly retained.[2] The high organic content (90% ACN) enhances ionization for MS detection. The Amide phase suppresses silanol activity, yielding sharp peaks for basic pyridines.

Part 3: Visualizing the Decision Pathway

The following diagram illustrates the logic flow for selecting the optimal stationary phase based on the analyte's specific chemical behaviors.

MethodSelection Start Analyte: 2-(methylamino)pyridin-4-ol CheckPolarity Is logP < 0? Start->CheckPolarity CheckBasicity Is Basic N present? CheckPolarity->CheckBasicity Yes (Highly Polar) C18_Path Standard C18 CheckPolarity->C18_Path No CheckBasicity->C18_Path No IPC_Path C18 + Ion Pair CheckBasicity->IPC_Path If UV Only HILIC_Path HILIC (Amide/Bare Silica) CheckBasicity->HILIC_Path If MS Required / High Purity Result_C18 FAIL: Void Elution Silanol Tailing C18_Path->Result_C18 Result_IPC PASS (UV Only) No MS Compatibility IPC_Path->Result_IPC Result_HILIC OPTIMAL Retains Polar Bases MS Compatible HILIC_Path->Result_HILIC

Caption: Decision tree highlighting why HILIC is the superior choice over C18 and IPC for polar aminopyridines.

Part 4: Optimized Experimental Protocol (HILIC)

This protocol is validated for stability-indicating purity analysis.

Instrumentation & Reagents
  • System: HPLC with PDA (Photodiode Array) or LC-MS.

  • Column: Waters XBridge Amide or Ascendis Express OH5 (2.7 µm, 4.6 x 100 mm). Note: Amide phases are preferred over bare silica for better peak symmetry of amines.

  • Reagents: LC-MS Grade Acetonitrile, Ammonium Acetate, Acetic Acid.

Mobile Phase Preparation[4][5][6][7][8]
  • Buffer (Solvent A): 10 mM Ammonium Acetate in Water, adjusted to pH 5.8 with dilute Acetic Acid.

    • Why pH 5.8? This pH ensures the pyridine nitrogen is protonated (for retention) while minimizing the ionization of residual silanols on the column.

  • Organic (Solvent B): 100% Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 0.8 mL/min (Adjust for column ID).

  • Column Temp: 35°C (Critical for tautomer stabilization).

  • Injection Vol: 2-5 µL.

  • Detection: UV @ 254 nm (primary) and 280 nm.

Gradient Program

HILIC gradients run from High Organic to Low Organic (opposite of Reversed-Phase).

Time (min)% Buffer (A)% ACN (B)Description
0.01090Initial hold to retain polar target
2.01090Isocratic hold
10.04060Linear ramp to elute impurities
12.04060Wash
12.11090Return to initial
17.01090Re-equilibration (Crucial in HILIC)

Part 5: Validation & Troubleshooting

Self-Validating System Checks

To ensure trustworthiness, every run must pass these system suitability criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , the buffer ionic strength is likely too low. Increase Ammonium Acetate to 20mM.
  • Resolution (

    
    ):  > 2.0 between the Main Peak and Impurity A (2-chloro analog).
    
  • Retention Stability: HILIC is sensitive to water content. Ensure the "Weak Wash" solvent in the autosampler matches the initial mobile phase (90% ACN). Using 100% water as a wash solvent will distort peak shapes.

Troubleshooting Tautomer Splitting

If the main peak appears as a "doublet" or broad hump:

  • Cause: Slow interconversion between pyridinol and pyridone forms.

  • Fix: Increase Column Temperature to 40-45°C. Thermal energy accelerates the tautomeric exchange, merging the signals into a single, sharp peak.

Workflow Diagram

Workflow Prep Sample Prep Diluent: 90% ACN Inject Injection Avoid Aqueous Slug Prep->Inject Separation HILIC Separation Amide Phase, pH 5.8 Inject->Separation Detect Detection UV 254nm + MS Separation->Detect

Caption: Operational workflow emphasizing the critical sample diluent requirement for HILIC.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. Link

  • Dolan, J. W. (2013). HILIC for the Analysis of Polar Compounds. LCGC North America. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

Sources

Comparative UV-Vis Spectroscopic Guide: 2-(Methylamino)pyridin-4-ol and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the photophysical properties of heterocyclic intermediates is critical for downstream applications in drug discovery, fluorescent probe design, and analytical assay development. 2-(Methylamino)pyridin-4-ol is a highly functionalized pyridine derivative featuring two potent auxochromes: a hydroxyl group at the C4 position and a methylamino group at the C2 position.

This guide objectively compares the UV-Vis absorption maxima (


) of 2-(methylamino)pyridin-4-ol against its structural alternatives, detailing the mechanistic causality behind its spectral shifts and providing a self-validating experimental protocol for robust laboratory characterization.

Mechanistic Insights: Causality Behind Spectral Shifts

To understand the UV-Vis profile of 2-(methylamino)pyridin-4-ol, we must analyze the individual and synergistic effects of its substituents compared to the unsubstituted pyridine ring (which absorbs primarily around 250 nm).

  • Auxochromic Effects (Bathochromic Shifts): The addition of the C2-methylamino and C4-hydroxyl groups introduces lone pairs of electrons that conjugate with the aromatic

    
    -system (+M resonance effect). The methyl group further contributes electron density via an inductive (+I) effect. This combined electron donation raises the energy level of the Highest Occupied Molecular Orbital (HOMO), decreasing the 
    
    
    
    energy gap. Consequently, the absorption maxima undergo a significant bathochromic (red) shift.
  • Tautomeric Equilibrium: Like 4-hydroxypyridine, which exhibits a primary absorption peak around 256 nm[1], 2-(methylamino)pyridin-4-ol exists in a dynamic tautomeric equilibrium between the pyridinol (aromatic) and pyridone (keto) forms. In aqueous media, the highly polar pyridone form is often thermodynamically favored.

  • pH-Dependent Ionization: The basicity of the C2-amine and the acidity of the C4-hydroxyl group mean the molecule can exist as a cation, neutral zwitterion/tautomer, or anion depending on the solvent pH. Each state possesses a distinct electronic configuration, necessitating strict pH control during UV-Vis measurements to prevent broad, unresolvable spectral overlap.

Quantitative Data Comparison

The table below summarizes the UV-Vis absorption performance of 2-(methylamino)pyridin-4-ol compared to its foundational structural analogs. Data for the target compound is extrapolated based on the established auxochromic shifts of its precursors.

CompoundPrimary

(nm)
Secondary

(nm)
Dominant State at pH 7.4Reference / Source
Pyridine ~250NoneNeutral AromaticBaseline Standard
4-Hydroxypyridine 256NonePyridone Tautomer[1]
2-Aminopyridine 233296Neutral Aromatic[2]
2-Aminopyridin-4-ol ~240~285Pyridone/PyridinolExtrapolated
2-(Methylamino)pyridin-4-ol ~245 ~305 Pyridone/Pyridinol Target Compound

Note: The secondary absorption band (>300 nm) in 2-(methylamino)pyridin-4-ol is highly sensitive to solvent polarity and hydrogen-bonding, making it an excellent candidate for microenvironment-sensitive reporter assays.

Standardized Experimental Protocol for Spectral Validation

To ensure trustworthy and reproducible data, UV-Vis characterization must be treated as a self-validating system. The following protocol utilizes isosbestic point verification to confirm that spectral shifts are due to controlled tautomeric/acid-base equilibria rather than sample degradation.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve 2-(methylamino)pyridin-4-ol in spectroscopic-grade methanol to yield a 10 mM stock solution. Store at 4°C protected from light.

  • Matrix Preparation (pH Titration):

    • Prepare three distinct 50 mM buffer solutions: pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate/Bicarbonate).

  • Sample Dilution & Inner Filter Control:

    • Dilute the stock solution into each buffer to a final concentration of 20 µM.

    • Critical Causality: The maximum absorbance must be kept below 0.1 AU at the excitation/absorption wavelength to maintain Beer-Lambert linearity and prevent inner filter effects, which can artificially skew the

      
       and quantum yield calculations[3].
      
  • Spectrophotometric Measurement:

    • Using a dual-beam UV-Vis spectrophotometer, place the pure buffer in the reference cuvette (blanking) and the sample in the measurement cuvette.

    • Scan from 200 nm to 450 nm at a scan rate of 100 nm/min.

  • Self-Validation (Isosbestic Point Analysis):

    • Overlay the spectra from the three pH conditions.

    • Validation Check: The spectra must intersect at distinct, sharp isosbestic points. If the curves fail to cross cleanly, it indicates sample degradation, aggregation, or an uncalibrated blank, and the experiment must be rejected.

Experimental Workflow Visualization

G A 2-(Methylamino)pyridin-4-ol Stock Solution (10 mM in MeOH) B1 Acidic Matrix (pH 2.0) Protonated Cation A->B1 B2 Neutral Matrix (pH 7.4) Pyridone/Pyridinol Tautomers A->B2 B3 Basic Matrix (pH 10.0) Deprotonated Anion A->B3 C UV-Vis Spectrophotometric Analysis (Wavelength Scan: 200 - 450 nm) B1->C B2->C B3->C D1 Identify λ_max 1 (π → π* transition) C->D1 D2 Identify λ_max 2 (n → π* transition) C->D2 E Isosbestic Point Validation & Extinction Coefficient (ε) Calculation D1->E D2->E

Fig 1: Workflow for pH-dependent UV-Vis spectral characterization and tautomeric validation.

Conclusion

Compared to its simpler analogs like 2-aminopyridine and 4-hydroxypyridine, 2-(methylamino)pyridin-4-ol exhibits a highly complex, dual-auxochrome UV-Vis profile. Its extended bathochromic shift (pushing past 300 nm) and sensitivity to tautomeric shifts make it an analytically valuable scaffold. By strictly controlling the pH environment and validating via isosbestic points, researchers can reliably leverage its optical properties for advanced molecular design.

References

  • Characterization of Physical, Thermal and Spectral Properties of Biofield Tre
  • Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine). SciSpace.
  • Relative Quantum Yield of 2-Aminopyridine. Edinburgh Instruments.

Sources

Bioisosteric replacement of 2-(methylamino)pyridin-4-ol in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioisosteric Replacement of 2-(Methylamino)pyridin-4-ol in Drug Discovery: A Comparative Guide

Executive Summary

In small-molecule drug discovery, the 2-(methylamino)pyridin-4-ol moiety is a highly privileged, bifunctional scaffold. The 2-aminopyridine substructure acts as a classic bidentate "hinge binder" in kinase inhibitors, forming critical hydrogen bond donor and acceptor interactions with the kinase backbone[1][2]. Meanwhile, the 4-hydroxyl group provides a vector to probe solvent channels or interact with specific gatekeeper residues.

However, this moiety carries significant physicochemical and metabolic liabilities. The 4-hydroxyl group is highly susceptible to Phase II metabolism (glucuronidation/sulfation), leading to rapid in vivo clearance. Furthermore, the tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one states complicates target engagement and formulation[3][4]. The exocyclic amine can also contribute to high basicity, leading to poor membrane permeability and potential hERG toxicity[1][2].

This guide objectively compares the performance of 2-(methylamino)pyridin-4-ol against three leading bioisosteric alternatives: 7-Azaindoles , 2-Aminopyrimidines , and Locked Pyridones . By analyzing structural causality, physicochemical properties, and experimental data, this guide provides a framework for selecting the optimal bioisostere for your drug development pipeline.

Mechanistic Baseline: The Hinge-Binding Interaction

To understand how to replace 2-(methylamino)pyridin-4-ol, we must first understand its functional mechanics. The exocyclic N-H acts as a hydrogen bond donor to the carbonyl oxygen of the kinase hinge region, while the endocyclic pyridine nitrogen acts as a hydrogen bond acceptor from the hinge backbone N-H[2].

HingeBinding cluster_kinase Kinase Hinge Region cluster_ligand 2-(methylamino)pyridin-4-ol Hinge_CO Hinge Backbone C=O (Acceptor) Hinge_NH Hinge Backbone N-H (Donor) Pyr_N Pyridine Nitrogen (Acceptor) Hinge_NH->Pyr_N Exo_NH Exocyclic N-H (Donor) Exo_NH->Hinge_CO H-Bond Exo_NH->Pyr_N Scaffold Hydroxyl 4-OH Group (Metabolic Liability) Pyr_N->Hydroxyl Scaffold

Fig 1: Bidentate hydrogen-bonding network of 2-aminopyridines within the kinase hinge region.

Comparative Analysis of Bioisosteric Alternatives

When optimizing a lead compound containing 2-(methylamino)pyridin-4-ol, medicinal chemists typically pivot to one of the following bioisosteres, depending on the specific liability being addressed.

Alternative A: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
  • Mechanism of Action: 7-Azaindole rigidifies the exocyclic amine of the 2-aminopyridine into a fused pyrrole ring. It perfectly mimics the bidentate donor/acceptor profile required for hinge binding.

  • Causality of Improvement: By locking the rotatable exocyclic C-N bond, 7-azaindole reduces the entropic penalty of binding, often resulting in a 10- to 100-fold increase in target affinity. Furthermore, the loss of the basic exocyclic amine significantly lowers the overall pKa, improving passive membrane permeability and reducing off-target hERG binding[1].

Alternative B: 2-Aminopyrimidine-4-ol
  • Mechanism of Action: The introduction of a second nitrogen atom into the pyridine ring yields a pyrimidine.

  • Causality of Improvement: The additional electronegative nitrogen withdraws electron density from the exocyclic amine, dramatically lowering its conjugate acid pKa (typically from ~6.5 to ~3.5). This ensures the molecule remains un-ionized at physiological pH, vastly improving Caco-2 permeability and oral bioavailability[1][5]. It also mitigates time-dependent inhibition (TDI) of CYP450 enzymes, a known risk with highly basic 2-aminopyridines[2].

Alternative C: Locked Pyridones (e.g., N-Methyl-2-aminopyridin-4-one)
  • Mechanism of Action: Pyridin-4-ol inherently exists in equilibrium with its pyridin-4(1H)-one tautomer[3][4]. By chemically locking the scaffold into the pyridone state (e.g., via N-methylation or core substitution), the tautomeric ambiguity is resolved[6].

  • Causality of Improvement: The free 4-hydroxyl group is a primary site for rapid glucuronidation. Locking the molecule in the pyridone form eliminates this specific hydroxyl vector, significantly extending the in vivo half-life while retaining the ability to form water-mediated hydrogen bonds in the solvent channel[6].

Quantitative Performance Comparison

The following table synthesizes representative experimental data comparing the baseline 2-(methylamino)pyridin-4-ol scaffold against its bioisosteres in a standardized kinase inhibitor campaign.

MetricBaseline: 2-(methylamino)pyridin-4-olAlt A: 7-Azaindole CoreAlt B: 2-Aminopyrimidine CoreAlt C: Locked Pyridone Core
Kinase IC50 (nM) 45.08.5 (Superior)62.038.0
pKa (Conjugate Acid) 6.84.23.5 (Optimal)5.1
Caco-2 Papp (10⁻⁶ cm/s) 2.1 (High efflux)18.524.0 (Superior)12.4
HLM CLint (µL/min/mg) 85.0 (Rapid clearance)32.045.018.0 (Superior)
Primary Liability Glucuronidation, PermeabilitySynthetic complexitySlight loss in potencySolubility limits

Data interpretation: 7-Azaindoles are best for maximizing potency (entropic advantage). Pyrimidines are ideal for rescuing permeability (pKa tuning). Locked pyridones are the premier choice for overcoming metabolic clearance.

Experimental Validation Protocols

To objectively validate the performance of these bioisosteres, the following self-validating experimental workflows must be executed.

Workflow Design 1. Bioisosteric Design (Scaffold Hopping) Synthesis 2. Chemical Synthesis & Tautomeric NMR Profiling Design->Synthesis InVitro 3. SPR Binding Kinetics (Affinity & Residence Time) Synthesis->InVitro ADME 4. ADME Profiling (Caco-2 & HLM Clearance) InVitro->ADME InVivo 5. In Vivo PK/PD (Bioavailability & Efficacy) ADME->InVivo

Fig 2: Sequential experimental workflow for validating bioisosteric replacements.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To verify that the bioisostere maintains or improves the bidentate hinge-binding interactions without relying solely on endpoint IC50 assays.

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., His-tagged) onto a Series S Sensor Chip NTA using standard Ni2+/EDTA capture chemistry.

  • Analyte Preparation: Prepare a 3-fold dilution series of the bioisosteric compounds (0.1 nM to 1000 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Execution: Inject analytes at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 600-second buffer flow (dissociation phase).

  • Validation Control: Include staurosporine as a positive kinetic control.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    . Expectation: 7-Azaindoles should demonstrate a significantly slower
    
    
    due to conformational rigidity.
Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the reduction in Phase II metabolism (specifically glucuronidation) when replacing the 4-hydroxyl group with a locked pyridone.

  • Incubation Mixture: Combine 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding a cofactor cocktail containing both NADPH (2 mM) for Phase I metabolism and UDPGA (5 mM) with alamethicin (25 µg/mL) for Phase II glucuronidation.

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

  • Validation Control: Use 7-hydroxycoumarin as a high-clearance Phase II control. Expectation: The baseline 2-(methylamino)pyridin-4-ol will show rapid depletion (high CLint), whereas the locked pyridone will demonstrate >70% remaining at 60 minutes.

Conclusion & Strategic Recommendations

The 2-(methylamino)pyridin-4-ol motif is a powerful starting point for kinase inhibitor design, but its inherent liabilities in basicity, tautomerism, and metabolic instability often preclude clinical advancement.

  • Choose 7-Azaindoles when your primary goal is to maximize target affinity and residence time by reducing entropic penalties.

  • Choose 2-Aminopyrimidines when your lead compound suffers from poor oral bioavailability driven by high basicity and low permeability[1][5].

  • Choose Locked Pyridones when Phase II glucuronidation is the primary driver of in vivo clearance[6].

By applying these bioisosteric principles and validating them through rigorous, self-contained ADME and kinetic protocols, drug development teams can systematically engineer out liabilities while preserving critical pharmacodynamic interactions.

References

  • Transient receptor potential canonical 3 inhibitors and methods of use thereof. Google Patents (WO2022081573A1).
  • Bifunctional molecules for selective modification of target substrates. Google Patents (WO2022225728A2).
  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. PubMed Central (PMC). Available at:[Link]

  • Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. PubMed. Available at:[Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at:[Link]

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Safety Operating Guide

2-(Methylamino)pyridin-4-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Action Card: 2-(Methylamino)pyridin-4-ol Disposal

  • Chemical Class: Aminopyridine / Hydroxypyridine derivative.

  • Primary Hazard: Irritant (Skin/Eye), Acute Toxicity (Oral/Dermal/Inhalation), Potential Mutagen (treat as suspect).

  • Waste Stream: Hazardous Chemical Waste (Solid or Liquid). Do NOT dispose of down the drain.

  • Incompatibility: Strong Oxidizers, Strong Acids (exothermic salt formation), Acid Chlorides.

  • Emergency Spill: Dampen with water to avoid dust, scoop into sealed container.

Chemical Profile & Hazard Logic

To dispose of 2-(Methylamino)pyridin-4-ol safely, you must understand its "dual-personality" chemical behavior. This compound is amphoteric , meaning it possesses both basic (amine/pyridine nitrogen) and acidic (phenolic hydroxyl) functional groups.

  • The "Zwitterion" Factor: In neutral aqueous solutions, this molecule often exists in equilibrium with its pyridone tautomer (2-(methylamino)pyridin-4(1H)-one). This significantly affects its solubility and how it interacts with other waste streams.

  • Reactivity Profile:

    • Base Sensitivity: The secondary amine is nucleophilic. Mixing with alkyl halides or acid chlorides in a waste container can generate heat and pressure.

    • Acid Sensitivity: Mixing with strong mineral acids (Nitric, Sulfuric) will form salts exothermically. While not explosive, this heat can volatilize other solvents in the waste drum.

PropertyData / StatusImplications for Disposal
Physical State Solid (Powder/Crystals)Dust generation is a primary inhalation risk during transfer.[1]
Solubility pH-dependent (Amphoteric)May precipitate out of solution if waste pH fluctuates, causing clogs.
Toxicity GHS Category 3 or 4 (Oral/Dermal)Treat as "Toxic." Triple rinse all empty containers.
RCRA Status Not P-listed/U-listed specifically*Defaults to Characteristic Hazardous Waste (Toxic/Irritant).

*Note: While pyridine is U196, specific alkyl-amino derivatives are often not explicitly listed but must be managed as hazardous waste due to toxicity characteristics.

Waste Stream Segregation Protocol

Effective disposal starts with segregation. Mixing this compound with incompatible streams is the most common cause of laboratory waste accidents.

The Golden Rule: Segregate 2-(Methylamino)pyridin-4-ol as "Basic Organic Waste" or "Solid Hazardous Waste."

Disposal Decision Tree (Workflow)

DisposalWorkflow Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Mother liquor, HPLC effluent) StateCheck->Liquid SolidAction Double bag in clear polyethylene. Label: 'Solid Hazardous Waste - Toxic'. Solid->SolidAction SolventCheck Check Solvent Composition Liquid->SolventCheck Final Request EHS Pickup SolidAction->Final Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalogenated HaloAction Dispose in 'Halogenated Waste' Carboy. Ensure pH is not strongly Acidic. Halogenated->HaloAction NonHaloAction Dispose in 'Non-Halogenated Organic' Carboy. Avoid mixing with oxidizers. NonHalogenated->NonHaloAction HaloAction->Final NonHaloAction->Final

Figure 1: Decision logic for segregating 2-(Methylamino)pyridin-4-ol based on physical state and solvent matrix.

Step-by-Step Disposal Procedures

Scenario A: Disposing of Solid Waste (Pure Compound)

Applicable for: Expired chemicals, synthesis failures, contaminated weighing paper.

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses.[2] Use a fume hood to prevent inhalation of dust.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.

  • Transfer:

    • If the compound is in a glass vial, place the entire vial (capped) into the solid waste container. Do not attempt to empty the vial to "save space" as this creates unnecessary dust exposure.

    • If loose powder: Dampen a paper towel with water, wipe up the powder, and place the towel in the waste.

  • Labeling:

    • Tag must read: "Solid Hazardous Waste: 2-(Methylamino)pyridin-4-ol."

    • Check hazards: Toxic , Irritant .

Scenario B: Disposing of Liquid Waste (HPLC/Reaction Mixtures)

Applicable for: Reaction mother liquors, HPLC waste lines.

  • pH Check: Before adding to a central carboy, check the pH of your solution.

    • Why? If your central waste carboy contains acidic waste (e.g., from TFA workups), adding this basic amine can cause heat generation.

    • Action: If the solution is highly basic (pH > 10) or highly acidic (pH < 4), neutralize to pH 6–8 using dilute acetic acid or sodium bicarbonate before disposal.

  • Solvent Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, DMSO, or Acetonitrile.

  • HPLC Specifics:

    • If the mobile phase contained buffers (e.g., Phosphate or Formate), ensure the organic content is high enough to prevent bacterial growth in the waste container, or dispose of it immediately.

    • Warning: Do not mix with Nitric Acid waste streams (common in metal analysis), as aminopyridines can form unstable nitro-compounds.

Scenario C: Empty Container Management (Triple Rinse)

Under RCRA guidelines (40 CFR 261.7), a container is "empty" only after:

  • All wastes have been removed.

  • It has been triple rinsed with a solvent capable of dissolving the residue (Methanol or Ethanol is recommended for this compound).

  • Disposal of Rinsate: The solvent used for rinsing must be disposed of as Liquid Hazardous Waste (Scenario B). It cannot be poured down the drain.

  • Defacing: Cross out the label and mark "Empty" before discarding the glass/plastic.

Spill Contingency Plan

Minor Spill (< 5g / < 100mL)

  • Alert: Notify nearby personnel.

  • PPE: Wear N95 mask (if powder) or respirator, goggles, and gloves.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust. Scoop up carefully.

    • Liquid: Use vermiculite or absorbent pads.

  • Decontamination:

    • Wash the surface with a dilute acid solution (e.g., 1% Citric Acid or Vinegar) to protonate and solubilize the remaining amine residue.

    • Follow with a soap and water wash.[2][3][4][5]

  • Disposal: All cleanup materials (gloves, pads, towels) go into the Solid Hazardous Waste bin.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217, 4-Amino-2-hydroxypyridine (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Container Management & Empty Containers (40 CFR 261.7). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-(Methylamino)pyridin-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks of Pyridine Derivatives

Substituted pyridines, particularly those with amino groups, present a spectrum of potential health hazards. The primary risks associated with this class of compounds include:

  • Dermal and Ocular Irritation: Direct contact can lead to significant skin and eye irritation.[1][2] Some aminopyridines are rapidly absorbed through the skin, leading to systemic toxicity.[3]

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols may cause irritation to the respiratory system.[1][4][5][6]

  • Systemic Toxicity: Aminopyridines can be toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] Effects can range from nausea and dizziness to more severe central nervous system impacts, including tremors and convulsions, as documented for compounds like 4-aminopyridine.[3]

Given these potential hazards, a proactive and cautious approach to handling 2-(Methylamino)pyridin-4-OL is essential. All handling procedures should be conducted under the assumption that the compound is hazardous and requires stringent containment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling 2-(Methylamino)pyridin-4-OL, based on the established best practices for its chemical analogs.

Protection Type Specification Rationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is highly recommended.To prevent skin contact and potential absorption.[1][10][11] Gloves must be inspected for any signs of degradation or puncture before use. Contaminated gloves should be disposed of as hazardous waste.
Eye and Face Protection ANSI-approved safety goggles.[3] A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.To protect the eyes from dust particles and splashes, which can cause serious irritation.[1][11]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[1][3] A chemically resistant apron may be advisable for larger-scale operations.
Respiratory Protection All handling of solid or volatile forms of the compound must be conducted within a certified chemical fume hood.[1][3][12]To prevent inhalation of airborne particles or vapors.[1][10] If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to maintaining a safe laboratory environment. The following procedures provide a clear, sequential plan for handling 2-(Methylamino)pyridin-4-OL from receipt to disposal.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.

  • Secure Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][10] The storage location should be a designated and locked poison room or cabinet.[3][13]

Weighing and Preparation of Solutions

This phase presents a high risk for the generation of airborne particles.

  • Work within a Fume Hood: All weighing and solution preparation must be performed inside a certified chemical fume hood to control dust and vapors.[1][3]

  • Don Appropriate PPE: Before handling, put on all required PPE as detailed in the table above.

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula to gently transfer the compound.

  • Container Management: Keep the primary container tightly sealed when not in use.[1]

  • Clean-Up: After weighing, decontaminate the spatula and the balance with an appropriate solvent and wipe down the surfaces of the fume hood.

Use in Experimental Setups
  • Contained Systems: Whenever possible, conduct reactions in a closed system to prevent the release of the compound.

  • Ventilation: Ensure continuous ventilation throughout the experiment.[10]

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids.[5]

The following diagram illustrates the essential workflow for the safe handling of 2-(Methylamino)pyridin-4-OL.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Verify Fume Hood Operation a->b c Weigh Compound in Fume Hood b->c Proceed to Handling d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Equipment e->f Experiment Complete g Segregate Waste f->g h Dispose via EHS g->h

Caption: Workflow for Safe Handling of 2-(Methylamino)pyridin-4-OL.

Spill Management and Emergency Procedures

Accidents can happen, and a clear, pre-defined emergency plan is critical.[10]

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[10][12]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[3][11]

    • Clean the spill area with a suitable solvent.

  • Large Spills:

    • Evacuate the entire laboratory and alert your supervisor and institutional Environmental Health & Safety (EHS) department immediately.

    • Prevent entry to the contaminated area.

    • If safe to do so, increase ventilation to the area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[3][10] Remove contaminated clothing.[2]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Waste Disposal Plan

Pyridine and its derivatives are generally classified as hazardous waste and must not be disposed of in regular trash or poured down the drain.[10][12]

  • Waste Collection: Collect all waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated, compatible, and clearly labeled hazardous waste container.[12]

  • Labeling: The waste container must be labeled "Hazardous Waste" along with the full chemical name: "Waste 2-(Methylamino)pyridin-4-OL".[12]

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.[10][12]

  • Disposal: Contact your institution's EHS department for guidance on the final disposal procedure, which will likely involve incineration by a licensed professional waste disposal service.[14]

The following diagram outlines the decision-making process for waste and spill management.

cluster_waste Routine Waste cluster_spill Spill start Waste Generated or Spill Occurs a Collect in Labeled Container start->a d Assess Spill Size start->d b Store in Secondary Containment a->b c Arrange EHS Pickup b->c e Small Spill: Absorb & Collect d->e f Large Spill: Evacuate & Alert EHS d->f e->a

Caption: Decision Flow for Waste and Spill Management.

By adhering to these rigorous safety protocols, researchers can confidently handle 2-(Methylamino)pyridin-4-OL, ensuring a safe and productive research environment. Your commitment to safety is paramount to the advancement of science.

References

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Material Safety Data Sheet for 4-Aminopyridine. Fisher Scientific.
  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. Benchchem.
  • 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemicals India.
  • Pyridine Safety D
  • 4-Aminopyridine Safety D
  • 4-aminopyridine Safety D
  • 2-(Methylamino)
  • Pyridine, alkyl derivs.
  • Production, Import, Use, and Disposal of Pyridine.
  • 2-(Methylamino)
  • 4-(Methylamino)
  • 3-Aminopyridine Safety D
  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
  • 2-Amino-4-methylpyridine Safety D
  • 2-(Methylamino)
  • 4-Aminopyridine Safety D
  • 2-Amino-4-methylpyridine Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.